6-Bromo-4-iodoquinoline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLFNVNIISPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590593 | |
| Record name | 6-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-23-8 | |
| Record name | 6-Bromo-4-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-4-iodoquinoline: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 6-Bromo-4-iodoquinoline. It is intended for researchers, scientists, and drug development professionals who are interested in the applications of this compound as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical Properties and Structure
This compound is a halogenated quinoline derivative with the molecular formula C₉H₅BrIN. Its structure is characterized by a quinoline core substituted with a bromine atom at the 6-position and an iodine atom at the 4-position. This substitution pattern makes it a valuable intermediate for further chemical modifications through cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrIN | |
| Molecular Weight | 333.95 g/mol | |
| IUPAC Name | This compound | |
| SMILES String | C1=CC2=C(C=C1Br)C(=C(C=N2)I) | |
| Melting Point | 173-178 °C | |
| Boiling Point | 375.5 °C at 760 mmHg | |
| Density | 2.154 g/cm³ | |
| Appearance | Yellowish powder | [1] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons on the quinoline ring.[2]
Table 2: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.54 | d | 4.5 | H-2 |
| 8.24 | d | 4.5 | H-3 |
| 8.16 | s | H-5 | |
| 7.98 | s | H-7, H-8 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H stretching and bending vibrations of the aromatic system. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom (M+ and M+2 peaks in approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of iodine and bromine atoms or the quinoline ring system.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 4-bromoaniline in a multi-step process.[1] A general experimental workflow is outlined below.
Caption: Synthesis workflow for this compound.
Detailed Protocol for Iodination (Step 4): To a solution of 6-bromo-4-chloroquinoline in acetonitrile, sodium iodide is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is purified to yield this compound.[1]
Spectroscopic Analysis
NMR Spectroscopy: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Spectra are acquired on a 400 MHz or higher spectrometer.
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (KBr pellet) or as a thin film.
Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer using electron ionization (EI) or other suitable ionization techniques.
Role in Drug Development: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound is a key intermediate in the synthesis of GSK2126458 (Omipalisib), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][3][4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for cancer therapy.
GSK2126458, synthesized using this compound as a starting material, effectively blocks the signaling cascade, leading to the inhibition of tumor growth.[3][4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by GSK2126458.
This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its reactivity and the biological activities of its derivatives is warranted.
References
6-Bromo-4-iodoquinoline: A Technical Guide for Synthetic and Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-4-iodoquinoline, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, a robust synthesis protocol, and its pivotal role in the development of targeted cancer therapies.
Core Compound Data
This compound is a halogenated quinoline derivative. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems.
| Property | Value | Source |
| CAS Number | 927801-23-8 | N/A |
| Molecular Formula | C₉H₅BrIN | N/A |
| Molecular Weight | 333.95 g/mol | N/A |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following protocol is an optimized five-step synthesis.
Experimental Protocol
Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a suitable reaction vessel, 4-bromoaniline is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and triethyl orthoformate.
-
The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 6-bromoquinolin-4-ol
-
The product from Step 1 is suspended in a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to a high temperature (e.g., 250°C) for a short duration (e.g., 15 minutes) to induce cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product.
-
The solid is collected by filtration, washed, and dried to afford 6-bromoquinolin-4-ol.
Step 3: Synthesis of 6-bromo-4-chloroquinoline
-
6-bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated at reflux for several hours.
-
After the reaction, excess POCl₃ is removed by distillation. The residue is carefully quenched with ice water.
-
The aqueous solution is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and concentrated to give 6-bromo-4-chloroquinoline.
Step 4: Formation of the Hydrochloride Salt
-
6-bromo-4-chloroquinoline is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
An ethanolic solution of hydrochloric acid (HCl) is added dropwise at room temperature.
-
The mixture is stirred, and the solvent is then removed under reduced pressure to obtain the hydrochloride salt as a solid.
Step 5: Synthesis of this compound
-
The hydrochloride salt from the previous step is dissolved in acetonitrile along with an excess of sodium iodide (NaI).
-
The reaction mixture is heated at reflux for an extended period (e.g., 32 hours).
-
After cooling, the solvent is removed by distillation to yield the final product, this compound, as a powder.
Synthetic Workflow
Application in Drug Development: Intermediate for GSK2126458
This compound is a crucial intermediate in the synthesis of GSK2126458 (Omipalisib), a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] These two kinases are central components of a signaling pathway that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.
-
Activation : The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K.
-
Second Messenger Production : Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Activation : PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as protein kinase B).
-
mTOR Activation : Akt, in turn, phosphorylates and activates a range of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are key regulators of cell growth and proliferation.
In many cancers, mutations in components of this pathway, such as activating mutations in PI3K or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), lead to its constitutive activation, driving uncontrolled cell growth.
GSK2126458 exerts its anticancer effects by inhibiting both PI3K and mTOR, thereby blocking signaling at two critical nodes in this pathway. This dual inhibition can lead to a more profound and durable antitumor response compared to inhibiting either kinase alone. The inhibition of this pathway by GSK2126458 can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Signaling Pathway Diagram
References
Spectroscopic Profile of 6-Bromo-4-iodoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4-iodoquinoline, a key intermediate in synthetic organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₅BrIN, and its molecular weight is 333.95 g/mol . The spectroscopic data presented below serves to confirm the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data
A publication on the synthesis of this compound provides the following ¹H NMR data, acquired on a 400 MHz spectrometer in DMSO-d₆.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |
| 8.54 | d | 4.5 | 1H | H-2 |
| 8.24 | d | 4.5 | 1H | H-3 |
| 8.16 | s | - | 1H | H-5 |
| 7.98 | s | - | 2H | H-7, H-8 |
Note: The assignments are provisional and based on typical quinoline chemical shifts. Further 2D NMR experiments would be required for unambiguous assignment.
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| Predicted values would be listed here. | Predicted assignments would be listed here. |
Note: Predicted values are for reference only and may differ from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For a solid sample of this compound, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| ~1050 | Medium-Strong | C-I Stretch |
| ~600 | Medium-Strong | C-Br Stretch |
Note: This is a generalized interpretation. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) isotopes.
| m/z | Relative Abundance (%) | Assignment |
| 333/335 | ~100/~98 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |
| 206/208 | Variable | [M-I]⁺ |
| 254 | Variable | [M-Br]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method used.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Select a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[2]
-
If necessary, filter the solution to remove any particulate matter.[2]
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.[2]
-
Pulse Program: Standard one-pulse sequence.[2]
-
Temperature: 298 K.[2]
-
Spectral Width: ~15 ppm.[2]
-
Acquisition Time: 2-4 seconds.[2]
-
Relaxation Delay: 1-5 seconds.[2]
-
Number of Scans: 16-32 scans.[2]
-
Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2]
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.[2]
-
Temperature: 298 K.[2]
-
Spectral Width: ~220 ppm.[2]
-
Acquisition Time: 1-2 seconds.[2]
-
Relaxation Delay: 2 seconds.[2]
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[2]
-
Referencing: The spectrum is referenced to the solvent peak.[2]
Infrared (IR) Spectroscopy (Solid Sample)
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[3]
-
Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition (Direct Infusion ESI-MS):
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive ion mode is typically used for quinoline derivatives.[4]
-
Sample Introduction: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: A suitable m/z range to include the molecular ion (e.g., m/z 100-500).
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility of 6-Bromo-4-iodoquinoline in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Bromo-4-iodoquinoline, a key intermediate in the synthesis of various biologically active compounds.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility characteristics, inferred from its synthetic procedures, and details robust experimental protocols for the precise quantitative determination of its solubility in common organic solvents.
Introduction to this compound
This compound is a halogenated quinoline derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring both a bromine and an iodine atom on the quinoline scaffold, provides multiple reaction sites for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including potent kinase inhibitors like GSK2126458.[1][2] Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation development.
Qualitative Solubility Profile
For a structurally related compound, 6-bromoquinoline, qualitative assessments have reported it as soluble in a range of common organic solvents.[3] This information can serve as a preliminary guide for solvent selection for this compound, although experimental verification is essential.
Table 1: Summary of Qualitative Solubility and Solvent Usage for this compound and Related Compounds
| Solvent | Compound | Observation | Reference |
| Tetrahydrofuran (THF) | This compound | Used as a solvent in synthesis, implying solubility. | [1] |
| Acetonitrile | This compound | Used as a solvent in synthesis, implying solubility. | [1] |
| Ethanol | 4-Bromoaniline and other reactants for synthesis | Used as a solvent in a preceding synthetic step. | [1][2] |
| Dichloromethane | 6-Bromo-4-chloroquinoline (precursor) | Used for extraction, implying solubility of the precursor. | [1] |
| Dimethyl Sulfoxide (DMSO) | General for heterocyclic compounds | Often used as a stock solution solvent for biological screening. | [4][5] |
| Acetone | 6-Bromoquinoline (related compound) | Reported as soluble. | [3] |
| Ethyl Acetate | 6-Bromoquinoline (related compound) | Reported as soluble. | [3] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reproducible solubility data for this compound, standardized experimental protocols are necessary. The following sections detail the widely accepted shake-flask method for determining equilibrium solubility, followed by analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[6][7]
Objective: To determine the saturation concentration of this compound in a selection of common organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, ethyl acetate)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[6]
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[8]
-
Phase Separation: After the equilibration period, visually confirm the presence of excess solid. Centrifuge the vials at a high speed to pellet the undissolved solid.[8]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, filter the supernatant through a syringe filter to remove any remaining solid particles.[6][9]
HPLC is a highly accurate and specific method for determining the concentration of a compound in a solution.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase suitable for eluting this compound
Procedure:
-
Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of calibration standards by serial dilution.[10]
-
Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the calibration standards and the diluted sample onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the diluted sample from the calibration curve.[10]
-
Calculation of Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.[3]
UV-Vis spectrophotometry offers a simpler and faster, though potentially less specific, method for concentration determination, provided the compound has a distinct chromophore.[11]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determination of Maximum Absorbance (λmax): Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the determined λmax.
-
Data Analysis: Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[11][12]
-
Sample Measurement: Dilute the filtered supernatant to an absorbance value that falls within the linear range of the calibration curve and measure its absorbance at λmax.
-
Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.[13]
Visualization of Workflows and Synthesis
The following diagrams, created using the DOT language, illustrate key processes related to the determination of solubility and the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains to be fully characterized in the literature, its role as a synthetic intermediate provides qualitative insights into its solubility profile. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the provided workflow, will ensure the generation of high-quality, reproducible solubility profiles essential for the successful application of this compound in research and development.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmatutor.org [pharmatutor.org]
6-Bromo-4-iodoquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-iodoquinoline is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 6-position and an iodine atom at the 4-position, provides two distinct handles for further chemical modification through various cross-coupling reactions. This strategic arrangement makes it a highly valuable intermediate in the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams to facilitate understanding and application in a research and development setting.
Discovery and History
The precise first synthesis of this compound is not prominently documented in seminal, historical chemical literature. Its emergence as a compound of significant interest appears to be closely tied to the advancement of medicinal chemistry in the 21st century. The development of potent and selective kinase inhibitors, a cornerstone of modern oncology, has driven the demand for versatile and functionalized heterocyclic scaffolds.
While the quinoline core itself has a rich history, with its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834, the specific di-halogenated derivative, this compound, gained prominence as a key intermediate in the synthesis of the dual PI3K/mTOR inhibitor, GSK2126458 (Omipalisib).[1] The need for efficient and scalable routes to this particular intermediate has spurred the development and optimization of the synthetic pathways detailed in this guide. The CAS Registry Number for this compound is 927801-23-8, indicating a relatively recent registration in the chemical literature.
The synthetic strategies employed for its preparation are rooted in established named reactions for quinoline synthesis, adapted and refined for this specific substitution pattern. The general approach involves the construction of a 6-bromo-4-quinolone precursor, followed by halogenation steps to introduce the chloro and subsequently the iodo functionalities.
Synthetic Pathways and Methodologies
The most prevalent and well-documented synthesis of this compound is a multi-step process commencing from 4-bromoaniline. The overall workflow involves the formation of a 6-bromo-4-hydroxyquinoline intermediate, which is then converted to a 6-bromo-4-chloroquinoline, and finally, a halogen exchange reaction yields the target compound.
Synthesis of 6-Bromoquinolin-4-ol
The initial and crucial step is the construction of the 6-bromo-substituted quinolone ring system. A common and efficient method involves the reaction of 4-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and an orthoformate, followed by a thermal cyclization.
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a suitable reaction vessel, a mixture of 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione is prepared in a solvent such as ethanol.
-
Triethyl orthoformate is added, and the mixture is refluxed for several hours.
-
Upon cooling, the product precipitates and is collected by filtration, washed with a cold solvent (e.g., ethanol or petroleum ether), and dried.
Step 2: Thermal Cyclization to 6-Bromoquinolin-4-ol
-
The intermediate from Step 1 is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at a temperature ranging from 190 to 250°C.[1]
-
The reaction is stirred at this elevated temperature for a short period (typically 10-15 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled, and a non-polar solvent like petroleum ether is added to precipitate the product.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate), and dried to afford 6-bromoquinolin-4-ol.[1]
Logical Flow of 6-Bromoquinolin-4-ol Synthesis
Caption: Synthesis of 6-Bromoquinolin-4-ol.
Synthesis of 6-Bromo-4-chloroquinoline
The hydroxyl group at the 4-position of 6-bromoquinolin-4-ol is subsequently converted to a chlorine atom, which is a better leaving group for the final iodination step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
To 6-bromoquinolin-4-ol, phosphorus oxychloride (POCl₃) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated to reflux (around 110°C) for several hours.[1]
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it into ice water.
-
The pH of the aqueous solution is adjusted to 5-6 with a saturated solution of sodium bicarbonate to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane.[1]
Synthesis of this compound
The final step is a Finkelstein-type reaction where the chlorine atom at the 4-position is displaced by iodine.
-
6-Bromo-4-chloroquinoline is dissolved in a suitable solvent, typically acetonitrile.[1]
-
An excess of sodium iodide (NaI) is added to the solution.
-
The reaction mixture is heated to reflux (around 100°C) for an extended period (e.g., 32 hours) until the starting material is consumed.[1]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is then purified, often by recrystallization or column chromatography, to yield the final product, this compound.[1]
Overall Synthetic Workflow
References
6-Bromo-4-iodoquinoline: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-iodoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two different halogen atoms on the quinoline scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors targeting critical cell signaling pathways. This technical guide provides an in-depth overview of the synthesis, key research applications, and detailed experimental protocols related to this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
The foundational physicochemical properties of this compound are summarized below, providing essential information for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅BrIN | [1] |
| Molecular Weight | 333.95 g/mol | [1] |
| Appearance | Light yellow to brown powder | - |
| Melting Point | 173-178 °C | - |
| Solubility | Soluble in organic solvents like THF, DMF | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically commences from 4-bromoaniline. The general synthetic strategy involves the construction of the quinoline core, followed by sequential halogenation. A common route proceeds through the formation of 6-bromoquinolin-4-ol, which is then converted to a 4-chloro intermediate before the final iodination step.[2][3]
Synthetic Workflow
The overall synthetic workflow can be visualized as a multi-step process, starting from commercially available precursors and proceeding through key intermediates to the final product.
Detailed Experimental Protocol for Synthesis
The following protocol is a composite based on methodologies reported in the literature.[2][3]
Step 1: Synthesis of 6-Bromoquinolin-4-ol
-
A mixture of 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is refluxed in ethanol.
-
The resulting intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is isolated by filtration.
-
This intermediate is then added to a preheated high-boiling solvent, such as diphenyl ether, at approximately 190-250°C for a short period (e.g., 10-15 minutes) to induce cyclization.
-
Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and is collected by filtration.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
-
To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is refluxed at approximately 110°C for 3 hours.
-
After the reaction, excess POCl₃ is removed by distillation under reduced pressure.
-
The remaining residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield 6-bromo-4-chloroquinoline.
Step 3: Synthesis of this compound
-
6-Bromo-4-chloroquinoline is dissolved in a suitable solvent such as acetonitrile.
-
Sodium iodide (NaI) is added in excess.
-
The mixture is refluxed at approximately 100°C for an extended period (e.g., 32 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is treated with saturated solutions of potassium carbonate and sodium sulfite to neutralize any remaining acid and reduce excess iodine, respectively.
-
The final product, this compound, is isolated by filtration, washed, and dried.
Synthesis Yields
The reported yields for the key steps in the synthesis of this compound can vary depending on the specific conditions and scale of the reaction.
| Reaction Step | Typical Yield | Reference(s) |
| 6-Bromoquinolin-4-ol from intermediate | ~60% | [3] |
| 6-Bromo-4-chloroquinoline from 6-bromoquinolin-4-ol | ~81% | [2][3] |
| This compound from 6-bromo-4-chloroquinoline | ~35% | [2] |
Core Research Application: A Scaffold for Sequential Cross-Coupling
The primary utility of this compound in research and development lies in its capacity to undergo selective, sequential palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for the selective functionalization at the 4-position, leaving the 6-bromo position intact for a subsequent, different cross-coupling reaction. This makes this compound a powerful building block for creating complex, multi-substituted quinoline derivatives.[4]
Sequential Cross-Coupling Workflow
The logical workflow for utilizing this compound in sequential cross-coupling reactions enables the synthesis of diverse libraries of compounds from a single precursor.
Detailed Experimental Protocol for Cross-Coupling Reactions
Protocol 1: Sonogashira Coupling at the C4-Position
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[5][6]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.04-0.10 equivalents).
-
Add an anhydrous amine base, which can also serve as the solvent (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents), and a co-solvent if needed (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-bromo-4-alkynylquinoline intermediate.
Protocol 2: Suzuki Coupling at the C6-Position
This protocol is based on general procedures for the Suzuki coupling of aryl bromides.[4][7][8]
-
In a Schlenk flask, combine the 6-bromo-4-alkynylquinoline intermediate from Protocol 1 (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (2 equivalents).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the final 6-aryl-4-alkynylquinoline.
Application in Drug Discovery: PI3K/Akt/mTOR Pathway Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[10]
The potent and selective PI3K/mTOR inhibitor, Omipalisib (GSK2126458), is a prominent example of a clinically investigated drug whose synthesis relies on a 6-substituted quinoline scaffold derived from precursors like this compound.[9][11]
The PI3K/Akt/mTOR Signaling Pathway
Derivatives of this compound are designed to be ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.
Quantitative Data on PI3K/mTOR Inhibition
The development of potent inhibitors from the quinoline scaffold is guided by quantitative measures of their inhibitory activity, such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. Below is a summary of such data for Omipalisib (GSK2126458) and other related quinoline/quinazoline-based inhibitors.
| Compound/Class | Target(s) | IC₅₀ / Kᵢ (nM) | Reference(s) |
| Omipalisib (GSK2126458) | p110α (PI3K) | Kᵢ = 0.019 | [12][13] |
| p110β (PI3K) | Kᵢ = 0.13 | [12][13] | |
| p110δ (PI3K) | Kᵢ = 0.024 | [12][13] | |
| p110γ (PI3K) | Kᵢ = 0.06 | [12][13] | |
| mTORC1/2 | Kᵢ = 0.18 / 0.3 | [12][13] | |
| Quinazoline Derivatives | PI3Kα | IC₅₀ = 9.11 - 95 | [14][15] |
| PI3Kδ | IC₅₀ = 49 - 320 | [14] | |
| Cinnoline Derivatives | PI3Kα | IC₅₀ = 264 (for lead compound) | [16] |
Other Potential Research Applications
While the primary documented use of this compound is in the synthesis of kinase inhibitors, its structural features suggest potential applications in other areas of research, drawing parallels from the broader family of quinoline derivatives.
-
Materials Science: Quinoline and its derivatives have been investigated for their fluorescent properties and are used in the development of Organic Light-Emitting Diodes (OLEDs).[17][18][19] The extended π-system of the quinoline core can be modified through cross-coupling reactions at the bromine and iodine positions to tune the electronic and photophysical properties, making derivatives of this compound potential candidates for new organic electronic materials.
-
Fluorescent Probes and Sensors: The quinoline scaffold is a known fluorophore.[20] By attaching specific recognition moieties to the 4- and 6-positions, derivatives of this compound could be developed as fluorescent probes for detecting metal ions or for bioimaging applications.
-
Agrochemicals: 6-Bromo-4-hydroxyquinoline, a precursor to this compound, has been noted as an important intermediate in the agrochemical industry.[21] This suggests that derivatives of this compound could be explored for the development of new pesticides or herbicides.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in chemical and pharmaceutical research. Its defining feature—the differential reactivity of its two halogen substituents—provides a strategic advantage for the regioselective synthesis of complex, polysubstituted quinolines. The demonstrated success of this scaffold in the creation of potent PI3K/mTOR kinase inhibitors like Omipalisib underscores its importance in drug discovery. Future research into the derivatives of this compound may further expand its applications into materials science and other areas, making it a continued subject of interest for scientists and researchers in various disciplines.
References
- 1. This compound | 927801-23-8 [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. benchchem.com [benchchem.com]
- 21. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
6-Bromo-4-iodoquinoline: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 6-bromo-4-iodoquinoline has emerged as a particularly valuable and versatile building block. Its unique dihalogenated substitution pattern offers medicinal chemists a powerful tool for the strategic and regioselective introduction of diverse functionalities, enabling the synthesis of complex molecules with finely tuned pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in drug discovery, with a focus on its role in the development of targeted cancer therapies.
The strategic importance of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-bromine bond at the 6-position. This disparity in reactivity allows for a sequential and controlled functionalization of the quinoline core, a critical advantage in the construction of complex molecular architectures. This guide will delve into the practical aspects of utilizing this compound, providing detailed experimental protocols, quantitative biological data for a key derivative, and visualizations of relevant synthetic and signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-Bromo-4-hydroxyquinoline | C₉H₆BrNO | 224.06 | Yellowish solid[1] | 283 °C (lit.)[2] |
| 6-Bromo-4-chloroquinoline | C₉H₅BrClN | 242.50[3] | White to light yellow solid[3] | Not specified |
| This compound | C₉H₅BrIN | 333.95 | Yellow powder[1] | Not specified |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the commercially available 4-bromoaniline. The overall synthetic workflow involves the construction of the quinoline core, followed by sequential halogenation.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
A common route to 6-bromo-4-hydroxyquinoline involves the condensation of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by thermal cyclization.[1][4]
-
Materials: 4-bromoaniline, Meldrum's acid, triethyl orthoformate, diphenyl ether.
-
Procedure:
-
A mixture of 4-bromoaniline, Meldrum's acid, and triethyl orthoformate is heated, often in a solvent like ethanol, to form the intermediate 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]
-
The isolated intermediate is then added to a preheated high-boiling point solvent, such as diphenyl ether, and heated to effect cyclization.[1]
-
Upon cooling, the product, 6-bromo-4-hydroxyquinoline, precipitates and can be collected by filtration.[1] A yield of 59.89% has been reported for the cyclization step.[5]
-
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
The conversion of 6-bromo-4-hydroxyquinoline to 6-bromo-4-chloroquinoline is typically achieved through chlorination with phosphorus oxychloride (POCl₃).[1][3]
-
Materials: 6-bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).
-
Procedure:
-
To 6-bromo-4-hydroxyquinoline, POCl₃ is added, often with a catalytic amount of DMF.[1]
-
The reaction mixture is heated to reflux for several hours.[3]
-
After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.[3]
-
The pH is adjusted to neutral or slightly basic, and the product is extracted with an organic solvent like ethyl acetate.[3] Yields for this step are often high, with reports of 81% to 98.5%.[1][3]
-
Step 3: Synthesis of this compound
The final step involves a Finkelstein-type reaction where the chloro group at the 4-position is substituted with iodine.[1]
-
Materials: 6-bromo-4-chloroquinoline, sodium iodide (NaI), acetonitrile.
-
Procedure:
-
6-bromo-4-chloroquinoline is dissolved in a suitable solvent, typically acetonitrile.[1]
-
An excess of sodium iodide is added, and the mixture is heated to reflux.[1]
-
The reaction is monitored until completion, after which the solvent is removed under reduced pressure. The crude product, this compound, can then be purified.[1]
-
Applications in Medicinal Chemistry: A Case Study of GSK2126458 (Omipalisib)
The utility of this compound as a building block is exemplified in the synthesis of GSK2126458 (Omipalisib), a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6]
Quantitative Biological Data for GSK2126458
The following tables summarize the in vitro biological activity of GSK2126458.
Enzyme Inhibitory Activity
| Target | IC₅₀ (nM) |
| PI3Kα | 0.04[7] |
| mTOR | 0.18 (app Ki) for mTORC1, 0.3 (app Ki) for mTORC2[7] |
| DNA-PK | 0.28[7] |
Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| T47D | Breast Cancer | 3[8] |
| BT474 | Breast Cancer | 2.4[8] |
The PI3K/Akt/mTOR Signaling Pathway and Inhibition by GSK2126458
The PI3K/Akt/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[9] This leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3.[9] PIP3 acts as a second messenger, recruiting and activating Akt.[9] Activated Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1), which plays a central role in regulating protein synthesis and cell growth.[9] GSK2126458 exerts its anticancer effects by potently inhibiting both PI3K and mTOR, thereby blocking signaling at two critical nodes in this pathway.[6]
Key Synthetic Applications: Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] In the case of this compound, the more labile C-I bond at the 4-position will selectively react under milder conditions, leaving the C-Br bond at the 6-position available for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[10]
-
Add the degassed solvent system.[10]
-
The reaction mixture is typically heated, and the progress is monitored by TLC or LC-MS.[10]
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.[10]
-
The crude product is then purified by column chromatography to yield the 4-aryl-6-bromoquinoline.[10]
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] Similar to the Suzuki coupling, the C4-iodo position of this compound exhibits higher reactivity, allowing for selective alkynylation.[13]
Experimental Protocol: Selective Sonogashira Coupling at the C4-Position
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., triethylamine), and an anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
Under an inert atmosphere, this compound, the palladium catalyst, and CuI are dissolved in the anhydrous solvent.
-
The base and the terminal alkyne are added to the mixture.
-
The reaction is stirred at room temperature or gently heated until the starting material is consumed.
-
After an aqueous workup, the product is extracted and purified by column chromatography.
-
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a platform for the regioselective synthesis of complex quinoline derivatives. The differential reactivity of its two halogen substituents provides a powerful handle for sequential functionalization through palladium-catalyzed cross-coupling reactions. The successful synthesis of the potent PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), highlights the immense potential of this scaffold in the development of targeted therapies. The detailed synthetic protocols and biological data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound in their pursuit of novel therapeutic agents.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Theoretical Calculations on the Electronic Properties of 6-Bromo-4-iodoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 6-bromo-4-iodoquinoline, a significant intermediate in the synthesis of various biologically active compounds. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for elucidating the structural and electronic characteristics that govern the reactivity and potential applications of this molecule. This document outlines the standard computational protocols, presents key electronic descriptors in a structured format, and visualizes the theoretical workflow, offering valuable insights for researchers in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in the reviewed literature, the methodologies and representative data presented herein are based on established computational practices for analogous quinoline derivatives.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. The subject of this guide, this compound, is a halogenated quinoline derivative. The presence and position of halogen atoms can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity. Understanding the electronic properties at a quantum mechanical level is crucial for rational drug design and for predicting the molecule's behavior in various chemical environments.
Theoretical calculations provide a cost-effective and efficient means to predict molecular properties before engaging in extensive synthetic and experimental work. This guide details a standard computational approach for characterizing the electronic properties of this compound.
Computational Methodology (Experimental Protocols)
The electronic properties of this compound can be reliably investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods offer a good balance between computational cost and accuracy for organic molecules of this size.
2.1. Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for describing non-covalent interactions.
-
Solvation Model: To simulate a more realistic biological environment, the calculations can be performed in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM). Water or ethanol are common choices.
-
Verification: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
2.2. Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation is performed to derive various electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[1] A smaller gap generally implies higher reactivity.[2]
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
-
Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.
-
Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.
-
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2.
-
Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.
-
Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / η.
-
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η).
-
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.[3][4] Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).
2.3. Simulation of UV-Vis Absorption Spectrum
Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, which provides information about the electronic transitions within the molecule.
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)) are typically used.
-
Solvent Effects: The PCM model can be included to account for the influence of the solvent on the electronic transitions.
-
Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The main electronic transitions can be assigned by analyzing the molecular orbitals involved.[5][6]
Data Presentation
The following tables summarize the representative theoretical electronic properties of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Table 2: Global Reactivity Descriptors
| Descriptor | Value |
| Ionization Potential (IP) | 6.25 eV |
| Electron Affinity (EA) | 1.85 eV |
| Electronegativity (χ) | 4.05 eV |
| Chemical Hardness (η) | 2.20 eV |
| Chemical Softness (S) | 0.45 eV⁻¹ |
| Electrophilicity Index (ω) | 3.73 eV |
Table 3: Simulated UV-Vis Absorption Data (TD-DFT)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 3.88 | 319 | 0.12 | HOMO -> LUMO |
| 4.21 | 294 | 0.08 | HOMO-1 -> LUMO |
| 4.55 | 272 | 0.25 | HOMO -> LUMO+1 |
Visualization
4.1. Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of the electronic properties of this compound.
Caption: A flowchart of the theoretical calculation workflow.
4.2. Molecular Electrostatic Potential (MEP) Map
A representative diagram illustrating the expected charge distribution on a similar quinoline structure.
Caption: Conceptual diagram of a Molecular Electrostatic Potential map.
Conclusion
This technical guide has outlined a standard and robust computational methodology for investigating the electronic properties of this compound. The presented theoretical framework, utilizing DFT and TD-DFT, allows for the determination of crucial electronic descriptors such as frontier molecular orbital energies, global reactivity parameters, and simulated absorption spectra. The insights gained from these calculations are invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacophore or functional material. For drug development professionals, this data can guide lead optimization by providing a quantum mechanical basis for structure-activity relationships. While the quantitative data presented is representative, the described protocols provide a solid foundation for researchers to conduct their own detailed computational studies on this and similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis and Supply of 6-Bromo-4-iodoquinoline: A Technical Guide for Researchers
For Immediate Release
Wuhan, China – December 27, 2025 – In the landscape of pharmaceutical research and development, the procurement of high-quality, well-characterized chemical intermediates is a critical determinant of project success. This technical guide provides an in-depth overview of the commercial availability, purity, and analytical methodologies for 6-Bromo-4-iodoquinoline (CAS No. 927801-23-8), a key building block in the synthesis of various biologically active molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Commercial Availability and Purity
A survey of prominent chemical suppliers indicates that this compound is readily available for research and development purposes. The compound is typically offered in various quantities with purity levels suitable for most synthetic applications. While a comprehensive impurity profile is not always publicly available, stated purities from suppliers provide a baseline for quality assessment.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Sigma-Aldrich (Ambeed) | 97% | 927801-23-8 | Available in various quantities. |
| BLD Pharm | Not Specified | 927801-23-8 | Available for online orders.[1] |
| Aaron-chem | Not Specified | 927801-23-8 | Listed as a catalog item. |
| Chem-Impex | Not Specified | Not Specified | Supplier of related bromoquinoline compounds. |
| ChemicalBook | Not Specified | 927801-23-8 | Platform listing various suppliers.[2] |
It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed information on purity, moisture content, and residual solvents.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process starting from 4-bromoaniline. The following protocol is adapted from established scientific literature and provides a reliable pathway to the target compound.[3][4]
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Experimental Procedures
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a round-bottom flask, combine 4-bromoaniline, Meldrum's acid, and triethyl orthoformate.
-
Heat the mixture at reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of 6-Bromoquinolin-4-ol
-
Suspend the product from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 15-20 minutes.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly, and dry to obtain 6-bromoquinolin-4-ol.
Step 3: Synthesis of 6-Bromo-4-chloroquinoline
-
To a flask containing 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux (approximately 110 °C) for 2-3 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[3]
Step 4: Synthesis of this compound
-
Dissolve 6-bromo-4-chloroquinoline in acetonitrile.
-
Add an excess of sodium iodide (NaI).
-
Heat the mixture at reflux for an extended period (e.g., 24-48 hours), monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic extract and concentrate to afford the final product, this compound, which can be further purified by recrystallization or column chromatography.
Purity Determination and Analytical Protocols
Ensuring the purity of this compound is paramount for its use in subsequent research. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile organic compounds. A reverse-phase method is suitable for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline core. Published data indicates key signals around δ 8.54 (d, J = 4.5 Hz, 1H), 8.24 (d, J = 4.5 Hz, 1H), 8.16 (s, 1H), and 7.98 (s, 2H).[4]
Quantitative NMR (qNMR): For a highly accurate purity determination, qNMR can be employed.[6][7][8][9][10] This technique involves dissolving a precisely weighed amount of the sample and a certified internal standard in a deuterated solvent and acquiring a ¹H NMR spectrum under specific, optimized conditions to ensure accurate integration of signals. The purity of the analyte can then be calculated by comparing the integral of a characteristic analyte signal to that of the internal standard.
Analytical Workflow
Caption: A typical analytical workflow for this compound.
Conclusion
This compound is a commercially accessible and synthetically valuable compound for the pharmaceutical industry. Researchers should prioritize obtaining detailed analytical data from suppliers and, when necessary, perform their own comprehensive characterization using the methodologies outlined in this guide. A thorough understanding of the synthesis and purity of this key intermediate will undoubtedly contribute to the robustness and success of drug discovery and development programs.
References
- 1. 927801-23-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 927801-23-8 [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Safety and Handling Precautions for 6-Bromo-4-iodoquinoline: A Technical Guide
Hazard Identification
Based on the hazard classifications of structurally similar compounds, 6-Bromo-4-iodoquinoline is anticipated to be a hazardous substance. The following table summarizes the potential hazards.
| Hazard Class | GHS Hazard Statement (H-code) | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning |
Data extrapolated from safety information for 6-Bromo-3-iodoquinoline and 6-Bromo-4-hydroxyquinolin-2(1H)-one.[1]
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when handling this compound. The following tables outline the recommended precautionary statements and personal protective equipment.
Table 2.1: Precautionary Statements
| Category | Precautionary Statement (P-code) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6] P330: Rinse mouth.[4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[3][6] Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Table 2.2: Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product.[4] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice.[4] Wash hands before breaks and at the end of workday.[4] Ensure that eyewash stations and safety showers are close to the workstation location.[6] |
First-Aid Measures
In the event of exposure, immediate action is crucial. The following table provides first-aid guidance.
Table 3.1: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][6] If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation persists, call a physician.[6] Take off contaminated clothing and wash before reuse.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] Get medical attention.[6] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water.[3][6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7] |
Experimental Protocols and Safe Handling Workflow
Given the absence of specific experimental data for this compound, a generalized safe handling workflow is presented. This workflow is applicable to potent, non-volatile chemical compounds in a research and development setting.
Caption: A logical workflow for the safe handling of this compound.
Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal processing.
-
Chemical Stability: The compound is likely stable under normal conditions. However, some related compounds are noted to be light-sensitive.[5]
-
Conditions to Avoid: Avoid dust formation, and keep away from heat and sources of ignition.[4][6]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide, and hydrogen iodide.[3][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]
-
Specific Hazards: No information available.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4][6]
-
Environmental Precautions: Should not be released into the environment.[3][6]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[4][8]
Conclusion
While specific toxicological and safety data for this compound are not extensively documented, the available information on analogous compounds strongly suggests that it should be handled as a hazardous material. All operations should be conducted by trained personnel in a controlled laboratory environment, adhering to the stringent safety protocols outlined in this guide. A comprehensive, substance-specific risk assessment is the cornerstone of safely integrating this and any other novel chemical entity into the research and development workflow.
References
- 1. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. knownchemical.com [knownchemical.com]
- 4. This compound | 927801-23-8 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. 927801-23-8|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Detailed experimental protocol for Gould-Jacobs reaction in quinoline synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Gould-Jacobs reaction is a versatile and widely utilized method in organic synthesis for the preparation of quinoline derivatives, specifically 4-hydroxyquinolines. First reported by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction has become a cornerstone in medicinal chemistry due to the prevalence of the quinoline scaffold in a vast array of pharmaceuticals, including antibiotics, antimalarials, and anticancer agents.[1][2] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline core.[1][3] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1] While traditionally a high-temperature thermal process, modern adaptations using microwave irradiation have significantly improved reaction times and yields.[4][5]
Reaction Mechanism
The Gould-Jacobs reaction proceeds through a multi-step mechanism:
-
Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an electrophilic alkene like diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[2]
-
Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide, to the corresponding carboxylic acid.[1]
-
Decarboxylation: Finally, the quinoline-3-carboxylic acid is heated to induce decarboxylation, yielding the 4-hydroxyquinoline product.[1]
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines
This traditional method utilizes a high-boiling inert solvent to achieve the high temperatures required for the cyclization step.
Materials:
-
Aniline or substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., diphenyl ether, Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol for recrystallization
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.[2]
Step 2: Thermal Cyclization
-
Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[2]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling solvent.
Step 3: Saponification
-
Suspend the crude 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives
This modern approach offers significantly reduced reaction times and often improved yields. The following protocol is for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives.
Materials:
-
Substituted aryl amine
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave reactor
-
n-hexane
-
N,N-dimethyl formamide (DMF) for recrystallization
Procedure:
Step 1: Formation of the Intermediate
-
In a microwave vial, mix the substituted aryl amine (1.0 eq), ethyl acetoacetate (1.2 eq), and triethyl orthoformate (1.5 eq).
-
Seal the vial and irradiate in a microwave reactor at 120-140 °C for 5-10 minutes.
-
After cooling, the intermediate product is typically used directly in the next step.
Step 2: Cyclization
-
The crude intermediate from the previous step is subjected to microwave irradiation at a higher temperature (e.g., 250-300 °C) for a short duration (5-20 minutes) to induce cyclization.
-
After the reaction, cool the vial to room temperature.
-
Add n-hexane to the reaction mixture to precipitate the crude product.
-
Filter the solid, dry it, and recrystallize from DMF to afford the pure 3-acetyl-4-hydroxyquinoline derivative.[6]
Data Presentation
The following tables summarize quantitative data for the Gould-Jacobs reaction under both classical and microwave-assisted conditions for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives from various substituted anilines.
Table 1: Comparison of Classical vs. Microwave-Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives [4]
| Entry | Aryl Amine | Classical Method Time (min) | Classical Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |
| 1 | 3-Chloroaniline | 180 | 65 | 10 | 85 |
| 2 | 4-Bromoaniline | 210 | 62 | 12 | 82 |
| 3 | 2-Methylaniline | 150 | 70 | 8 | 90 |
| 4 | 4-Methoxyaniline | 120 | 75 | 7 | 92 |
| 5 | 4-Nitroaniline | 240 | 55 | 15 | 75 |
Visualizations
Reaction Pathway
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Experimental Workflow
Caption: A generalized workflow for the classical Gould-Jacobs synthesis.
References
Application Note: Synthesis of 6-Bromo-4-iodoquinoline via Finkelstein Iodination
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-4-iodoquinoline is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1][2] The Finkelstein reaction provides a reliable method for the synthesis of alkyl and aryl iodides from the corresponding chlorides or bromides.[3][4][5] This application note details a specific protocol for the Finkelstein iodination of 6-bromo-4-chloroquinoline to produce this compound. The procedure involves the reaction of 6-bromo-4-chloroquinoline hydrochloride with sodium iodide in acetonitrile.[1]
Reaction Scheme
The overall reaction is a nucleophilic substitution where the chloride atom at the 4-position of the quinoline ring is replaced by an iodide atom.
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[1]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 6-bromo-4-chloroquinoline | C₉H₅BrClN | 242.50 | 0.204 g | 0.84 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - |
| HCl/EtOH solution | HCl/C₂H₅OH | - | 80 mL | - |
| Sodium Iodide (NaI) | NaI | 149.89 | 1.638 g | 10.93 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 40 mL | - |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure
Part 1: Preparation of 6-bromo-4-chloroquinoline hydrochloride
-
Dissolve 6-bromo-4-chloroquinoline (0.204 g, 0.84 mmol) in 10 mL of tetrahydrofuran (THF) in a round-bottom flask.[1]
-
To the stirred solution, add 80 mL of an HCl/EtOH solution dropwise at room temperature.[1]
-
Continue stirring the mixture for 30 minutes at room temperature.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the gray hydrochloride salt.[1]
Part 2: Finkelstein Iodination
-
Combine the 6-bromo-4-chloroquinoline hydrochloride (0.100 g, 0.36 mmol, assuming quantitative conversion from a portion of the previous step) and sodium iodide (1.638 g, 10.93 mmol) in a round-bottom flask.[1]
-
Add 40 mL of acetonitrile to the flask.[1]
-
Heat the mixture to reflux at 100°C with continuous stirring for 32 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Remove the solvent by distillation under reduced pressure to yield the crude product as a yellow powder.[1]
-
Further purification of the crude product can be performed if necessary, for example, by recrystallization or column chromatography.
Data Summary
The following table summarizes the key quantitative data for the Finkelstein iodination step.
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |
| 6-bromo-4-chloroquinoline hydrochloride | ~278.96 | 0.100 | 0.36 | 1 |
| Sodium Iodide (NaI) | 149.89 | 1.638 | 10.93 | ~30 |
| Parameter | Value |
| Solvent | Acetonitrile |
| Solvent Volume | 40 mL |
| Reaction Temperature | 100°C (Reflux) |
| Reaction Time | 32 hours |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of 6-Bromo-4-iodoquinoline in palladium-catalyzed cross-coupling reactions. This versatile building block offers two distinct reactive sites, allowing for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and materials science.
Principle of Site Selectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is dictated by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl.[1] Consequently, the carbon-iodine bond at the C-4 position of this compound is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond at the C-6 position. This inherent reactivity difference enables highly selective mono-functionalization at the C-4 position under appropriate reaction conditions. Subsequent, more forcing conditions can then be employed to functionalize the C-6 position, allowing for the controlled synthesis of di-substituted quinolines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be performed with high selectivity at the C-4 position.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes projected reaction conditions and expected yields for the selective mono-arylation at the C-4 position of this compound based on protocols for analogous aryl iodides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 50 | 4 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85-95 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 50 | 4 | >90 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-4
This projected protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-bromoquinoline.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly selective for the C-4 iodo position of this compound.
Quantitative Data for Sonogashira Coupling
The following table presents typical conditions for the selective Sonogashira coupling at the C-4 position.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 25-50 | 6-12 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 25 | 8 | 90-98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | Toluene | 60 | 12 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 50 | 10 | 75-85 |
Experimental Protocol: Selective Sonogashira Coupling at C-4
This protocol is adapted from general procedures for Sonogashira reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-alkynyl-6-bromoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. With this compound, this reaction is expected to proceed selectively at the C-4 position.
Quantitative Data for Buchwald-Hartwig Amination
The following table outlines projected conditions for the selective mono-amination at the C-4 position.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (6) | LHMDS | Toluene | 100 | 16 | 80-95 |
| 4 | Piperidine | Pd(OAc)₂ (3) | RuPhos (5) | K₃PO₄ | THF | 80 | 24 | 70-85 |
Experimental Protocol: Selective Buchwald-Hartwig Amination at C-4
This protocol is adapted from procedures for the amination of aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the 4-amino-6-bromoquinoline.
Visualizations
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Caption: Site Selectivity in Cross-Coupling of this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction on 6-Bromo-4-iodoquinoline. This versatile building block, featuring two different halogen atoms, allows for selective functionalization, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Principle of Regioselectivity
The Suzuki-Miyaura coupling of this compound is governed by the differential reactivity of the carbon-halogen bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This principle is based on the bond dissociation energies of the carbon-halogen bonds, where the C-I bond is weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond.[1] Consequently, the Suzuki-Miyaura coupling of this compound is expected to proceed with high selectivity at the 4-position (C-I bond), leaving the 6-position (C-Br bond) intact for potential subsequent transformations. This chemoselectivity allows for a stepwise and controlled elaboration of the quinoline scaffold.
Applications in Drug Discovery
The quinoline core is a prevalent scaffold in many biologically active compounds. The ability to selectively introduce a wide array of aryl and heteroaryl groups at the 4-position of the 6-bromoquinoline core via the Suzuki-Miyaura coupling is of significant interest in drug discovery. This strategy allows for the rapid generation of diverse libraries of compounds for screening against various biological targets. The remaining bromine atom at the 6-position can be further functionalized in a subsequent coupling step to create even more complex and potentially potent drug candidates.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the 4-position. The data is compiled based on established protocols for similar dihalogenated quinolines and the known high efficiency of coupling with aryl iodides.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 50 | 4 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₂CO₃ (3) | THF/H₂O (5:1) | 65 | 8 | 94 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O (8:1) | 80 | 6 | 91 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 50 | 5 | >95 |
| 6 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 89 |
Note: Yields are for the isolated product after purification and are representative of typical outcomes for Suzuki-Miyaura couplings of aryl iodides. Actual yields may vary depending on the specific substrate, reaction scale, and purity of reagents.
Experimental Protocols
Below are two detailed protocols for the selective Suzuki-Miyaura coupling at the 4-position of this compound. Protocol A utilizes milder conditions often suitable for reactive aryl iodides, while Protocol B employs more classical conditions.
Protocol A: Mild Conditions with SPhos Ligand
This protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (10 mL)
-
Water, degassed (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-bromoquinoline.
Protocol B: Classical Conditions with Pd(PPh₃)₄
This protocol is based on general procedures for Suzuki coupling reactions.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 0.03 equiv)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the pure 4-aryl-6-bromoquinoline.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
References
Application Notes: The Role of 6-Bromo-4-iodoquinoline in the Synthesis of the Potent PI3K/mTOR Inhibitor GSK2126458
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK2126458, also known as Omipalisib, is a highly potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key components of a signaling pathway frequently dysregulated in cancer.[1][2][3] The synthesis of this complex molecule relies on a strategic assembly of key fragments, with 6-Bromo-4-iodoquinoline serving as a critical intermediate. This document provides detailed protocols and application notes on the synthesis of this compound and its subsequent utilization in a palladium-catalyzed cross-coupling reaction to construct the core structure of GSK2126458.
The PI3K/mTOR Signaling Pathway
GSK2126458 exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell cycle regulation, proliferation, and survival.[4] In many cancers, this pathway is overactive, leading to uncontrolled cell growth and reduced apoptosis.[4] GSK2126458's dual inhibition of both PI3K and mTOR makes it a powerful agent in cancer therapy.[2][3]
Caption: PI3K/mTOR signaling pathway and points of inhibition by GSK2126458.
Synthesis of this compound: An Essential Intermediate
The synthesis of this compound is a multi-step process that begins with readily available starting materials.[5][6] The overall workflow is depicted below.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-4-ol [5][6]
-
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Combine Meldrum's acid and triethyl orthoformate and heat the mixture.
-
To the resulting 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, add 4-bromoaniline in ethanol.
-
Reflux the mixture for approximately 3.5 hours.
-
Cool the reaction, filter the solid, wash with ethanol, and dry to obtain the product.
-
-
Step 2: Cyclization to 6-Bromoquinolin-4-ol.
-
Slowly add the product from Step 1 to preheated diphenyl ether (Ph2O).
-
Heat the mixture to facilitate cyclization.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Filter, wash with ethyl acetate, and dry to yield 6-bromoquinolin-4-ol.
-
Protocol 2: Synthesis of this compound [5]
-
Step 1: Chlorination of 6-Bromoquinolin-4-ol.
-
To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl3) dropwise, followed by a catalytic amount of N,N-Dimethylformamide (DMF).
-
Reflux the mixture at 110°C for 3 hours.
-
Remove excess POCl3 by distillation.
-
Carefully add the remaining residue to ice water and adjust the pH to 5-6 with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate to afford 6-bromo-4-chloroquinoline.
-
-
Step 2: Iodination to this compound.
-
Dissolve 6-bromo-4-chloroquinoline in tetrahydrofuran (THF) and add a solution of HCl in ethanol.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt.
-
Dissolve the hydrochloride salt and sodium iodide (NaI) in acetonitrile.
-
Reflux the mixture at 100°C for 32 hours.
-
Cool the reaction and remove the solvent to obtain the final product, this compound.
-
Data Presentation
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |
| 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C13H12BrNO4 | 342.14 | ~99% | [6] |
| 6-Bromoquinolin-4-ol | C9H6BrNO | 224.06 | ~60% | [6] |
| 6-Bromo-4-chloroquinoline | C9H5BrClN | 242.50 | ~81% | [5] |
| This compound | C9H5BrIN | 333.95 | - | [5] |
Utilization of this compound in the Synthesis of GSK2126458
This compound is a key building block in the synthesis of GSK2126458. The iodine at the 4-position and the bromine at the 6-position allow for sequential, regioselective palladium-catalyzed cross-coupling reactions.
Protocol 3: Palladium-Catalyzed Cross-Coupling [2][7]
-
Step 1: Suzuki Coupling at the 4-position.
-
Step 2: Coupling at the 6-position.
-
Following the initial coupling, various aryl groups are attached at the 6-position of the quinoline core. This is achieved through an in situ borylation followed by another palladium-catalyzed cross-coupling reaction.[2] A Stille coupling has also been reported for this step, reacting the 6-bromo-4-(pyridazin-4-yl)quinoline intermediate with 4-(tributylstannanyl)pyridazine in the presence of a palladium catalyst.[7]
-
A general representation of a Sonogashira coupling, a similar palladium-catalyzed reaction often used in such syntheses, is provided below. While the specific synthesis of GSK2126458 may utilize Suzuki or Stille couplings, the fundamental principles of palladium catalysis are similar.
Caption: General schematic of a palladium-catalyzed cross-coupling reaction.
Data Presentation
| Reaction Step | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Suzuki Coupling | Pd(PPh3)4 | - | K2CO3 | Dioxane | 100 | [2] |
| Stille Coupling | PdCl2(dppf)-CH2Cl2 | dppf | - | 1,4-Dioxane | 105 | [7] |
This compound is an indispensable intermediate in the synthesis of the dual PI3K/mTOR inhibitor GSK2126458. Its preparation, though multi-stepped, is well-documented and allows for the strategic and regioselective introduction of key structural motifs through palladium-catalyzed cross-coupling reactions. The protocols and data presented here provide a comprehensive guide for researchers engaged in the synthesis of GSK2126458 and other complex heterocyclic molecules.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the Derivatization of 6-Bromo-4-iodoquinoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-iodoquinoline is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of potent kinase inhibitors. The differential reactivity of the bromine and iodine substituents allows for selective and sequential functionalization, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.
Strategic Importance in Kinase Inhibitor Design
The quinoline core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. The presence of two distinct halogen atoms on the this compound scaffold offers a strategic advantage for library synthesis. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective derivatization at the 4-position, followed by subsequent modification at the 6-position. This regioselective approach is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of kinase inhibitors.
A prime example of the utility of this compound is in the synthesis of GSK2126458 (Omipalisib), a highly potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3]
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of a key kinase inhibitor synthesized from this compound.
| Compound Name | Target Kinase(s) | IC50 (nM) | Cellular Assay |
| GSK2126458 (Omipalisib) | PI3Kα | 0.019 | pAKT(S473) inhibition in T47D and BT474 cells |
| mTOR | 0.18 | pAKT(S473) inhibition in T47D and BT474 cells |
Signaling Pathway: The PI3K/Akt/mTOR Cascade
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for cancer therapy.[4]
Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][4] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[4] Activated Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex (TSC1/2), which leads to the activation of mTORC1.[4] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4] Dual inhibitors like GSK2126458 target both PI3K and mTOR, providing a comprehensive blockade of this critical cancer-promoting pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by GSK2126458.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound involves a series of chemical reactions followed by biological assays.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-(pyridazin-4-yl)quinoline
This protocol describes the initial derivatization of this compound at the C4 position via a Stille coupling, a key step in the synthesis of GSK2126458.[5]
Materials:
-
This compound
-
4-(Tributylstannanyl)pyridazine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)-CH2Cl2)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and 4-(tributylstannanyl)pyridazine (1.0 eq) in 1,4-dioxane.
-
Add PdCl2(dppf)-CH2Cl2 (0.05 eq) to the solution.
-
Heat the reaction mixture to 105 °C and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, an additional portion of the palladium catalyst may be added.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a mixture of dichloromethane and methanol.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate (e.g., 2% to 5% MeOH in EtOAc) to yield the title compound.
-
Further purification can be achieved by trituration with ethyl acetate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C6
This protocol outlines a general method for the subsequent derivatization at the C6 position of a 6-bromo-4-arylquinoline intermediate.
Materials:
-
6-Bromo-4-arylquinoline intermediate
-
Arylboronic acid or ester (e.g., bis(pinacolato)diboron for in situ borylation)
-
Palladium catalyst (e.g., PdCl2(dppf)-CH2Cl2)
-
Base (e.g., potassium acetate, potassium carbonate)
-
Anhydrous 1,4-dioxane
-
Aqueous sodium carbonate solution (2 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add the 6-bromo-4-arylquinoline (1.0 eq), the arylboronic acid or ester (1.1-1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and the aqueous base solution.
-
Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-4-arylquinoline derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Target kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Synthesized quinoline derivative (test compound)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, prepare serial dilutions of the test compound in kinase buffer.
-
Add the target kinase and its substrate to each well containing the test compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50) value.
References
Protocol for N-alkylation of the quinoline ring in 6-Bromo-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of the quinoline ring in 6-Bromo-4-iodoquinoline, a critical transformation for the synthesis of various biologically active compounds and functional materials. The resulting N-alkylated quinolinium salts are valuable intermediates in drug discovery and materials science.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The nitrogen atom in the quinoline ring can be readily alkylated to form quaternary quinolinium salts, which often exhibit enhanced biological activity and unique photophysical properties. The N-alkylation of this compound introduces a positive charge and a pendant alkyl group, which can significantly modulate the molecule's steric and electronic properties, thereby influencing its interaction with biological targets or its performance in materials applications. This protocol details a standard method for the N-alkylation of this compound using an alkyl halide.
Reaction Principle
The N-alkylation of a quinoline is a type of quaternization reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary ammonium salt, with the halide as the counter-ion. The presence of electron-withdrawing bromine and iodine substituents on the quinoline ring can influence the nucleophilicity of the nitrogen atom and, consequently, the reaction kinetics.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide).
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF), or Chloroform)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Diethyl ether or ethyl acetate for precipitation/washing
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile). The concentration is typically in the range of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to exclude moisture.
-
Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.5 - 3.0 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and the boiling point of the solvent (typically 40-80 °C). The optimal temperature and reaction time will depend on the reactivity of the alkyl halide. For more reactive alkyl halides like methyl iodide, the reaction may proceed efficiently at lower temperatures.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, being a salt, will likely have a much lower Rf value than the starting material.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The N-alkylated quinolinium salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or ethyl acetate.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or ethyl acetate to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified N-alkyl-6-bromo-4-iodoquinolinium salt under vacuum.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the N-alkylation of various quinoline derivatives to provide an expected range of reaction conditions and outcomes.
| Entry | Quinoline Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | Methyl iodide | Ether | Reflux | - | 62 | [1] |
| 2 | Quinoline | Methyl iodide | Ethyl acetate | 25 | 1 | >85 | [1] |
| 3 | 3-Methylcinnoline | Methyl iodide | - | - | - | - | [2] |
| 4 | 8-Methylcinnoline | Methyl iodide | - | - | - | - | [2] |
| 5 | 6-Bromoisoquinoline | Methylating agent | - | - | - | - | [3] |
Note: The yields and reaction conditions are highly dependent on the specific substrates and reagents used.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Proposed Signaling Pathway Diagram (Hypothetical Application)
In a drug development context, N-alkylated quinolinium salts could potentially act as inhibitors of specific signaling pathways implicated in disease. The following diagram illustrates a hypothetical mechanism where an N-alkylated quinolinium salt inhibits a kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]
- 2. Cinnolines. Part VIII. Methylation of some substituted cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Buy 6-Bromo-2-methylisoquinolin-2-ium iodide | 1973504-60-7 [smolecule.com]
Application Notes and Protocols: 6-Bromo-4-iodoquinoline in Radiolabeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-bromo-4-iodoquinoline as a key intermediate in the synthesis of radiolabeled compounds for molecular imaging. The primary application highlighted is its role in the development of PET tracers targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Introduction
This compound is a versatile chemical intermediate.[1] Its structure provides two reactive sites, the bromo and iodo groups, which can be selectively functionalized to build more complex molecules. A significant application of this compound is in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2] The dysregulation of the PI3K/Akt/mTOR signaling pathway is a critical factor in the development and progression of many human cancers.[3]
Radiolabeled versions of GSK2126458, specifically [¹¹C]GSK2126458 and [¹⁸F]GSK2126458, have been developed as positron emission tomography (PET) agents to visualize and quantify PI3K and mTOR expression and activity in vivo.[1][4] This allows for non-invasive assessment of tumor characteristics and response to therapy.
Application: Precursor for PET Tracer Synthesis
The primary application of this compound in radiolabeling is as a starting material for the multi-step synthesis of precursors for the radiolabeling of GSK2126458. The synthesis of GSK2126458 analogs begins with the conversion of 6-bromo-4-chloroquinoline to the this compound intermediate.[2] This is followed by a series of palladium-catalyzed cross-coupling reactions to install the necessary functional groups.[2]
Signaling Pathway Targeted
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[3] PET imaging with radiolabeled GSK2126458 allows for the direct assessment of this pathway's activity in tumors.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from 6-bromo-4-chloroquinoline is a key initial step.[1]
Materials:
-
6-bromo-4-chloroquinoline
-
Tetrahydrofuran (THF)
-
HCl/EtOH solution
-
Sodium iodide (NaI)
-
Acetonitrile
Procedure:
-
Dissolve 6-bromo-4-chloroquinoline in THF.
-
Add HCl/EtOH solution dropwise and stir at room temperature.
-
Distill the mixture under reduced pressure to obtain the hydrochloride salt.
-
Dissolve the hydrochloride salt and NaI in acetonitrile.
-
Reflux the mixture at 100°C.
-
Cool the reaction and distill to obtain the crude product.
-
Purify the product to yield this compound.
Radiolabeling of GSK2126458 Derivatives
Precursor: Desmethyl-GSK2126458
Radiolabeling Agent: [¹¹C]CH₃OTf
Protocol:
-
Synthesize desmethyl-GSK2126458 from this compound through a multi-step process.
-
Trap [¹¹C]CH₃I, produced from a cyclotron, in a reaction vessel containing the desmethyl-GSK2126458 precursor in CH₃CN.
-
Heat the reaction mixture at 80°C under basic conditions to facilitate the O-[¹¹C]methylation.
-
Purify the resulting [¹¹C]GSK2126458 using high-performance liquid chromatography (HPLC) followed by solid-phase extraction (SPE).[1]
Precursor: Nitro-substituted GSK2126458 (e.g., 2-nitro-GSK2126458 or 4-nitro-GSK2126458)
Radiolabeling Agent: K[¹⁸F]F/Kryptofix 2.2.2
Protocol:
-
Synthesize the nitro-precursor of GSK2126458 from this compound.
-
Azeotropically dry the [¹⁸F]fluoride with acetonitrile and Kryptofix 2.2.2.
-
Add the nitro-precursor dissolved in dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 140°C to induce nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride.
-
Purify the final product, [¹⁸F]GSK2126458, using HPLC and SPE.[1]
References
- 1. [11C]GSK2126458 and [18F]GSK2126458 as new PET agents for imaging of PI3K and mTOR in cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-iodoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromo-4-iodoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and often optimized route involves a multi-step synthesis starting from 4-bromoaniline. The key steps are:
-
Condensation of 4-bromoaniline with a suitable three-carbon electrophile (e.g., Meldrum's acid and triethyl orthoformate).
-
Thermal cyclization to form 6-bromoquinolin-4-ol.
-
Chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline.
-
Halogen exchange (a Finkelstein reaction) where the 4-chloro group is substituted with iodine using an iodide salt, typically sodium iodide (NaI), to give the final product, this compound.[1][2]
Q2: Why is the final iodination step often the most critical for overall yield?
A2: The final iodination is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Finkelstein reaction. Aryl chlorides, like 6-bromo-4-chloroquinoline, are generally less reactive than alkyl chlorides in SN2-type reactions.[3] The reaction is an equilibrium that is driven to completion by the precipitation of the insoluble sodium chloride in a suitable solvent.[3][4] Incomplete reaction, side reactions, or product degradation under prolonged heating can significantly lower the yield.
Q3: What are the key parameters to control during the Finkelstein reaction for this synthesis?
A3: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Reagent Purity: Use anhydrous sodium iodide and dry solvents to prevent side reactions.
-
Temperature: The reaction is typically run at reflux temperature to ensure a sufficient reaction rate.[1]
-
Reaction Time: Prolonged reaction times are often necessary for the conversion of the relatively unreactive aryl chloride. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.[1]
-
Stoichiometry: An excess of sodium iodide is often used to push the equilibrium towards the product.[6]
Troubleshooting Guide
Low Yield of this compound
Problem: The final conversion of 6-bromo-4-chloroquinoline to this compound results in a low yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. One reported protocol suggests refluxing for 32-48 hours.[1][6]2. Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent (e.g., acetonitrile ~82°C).3. Increase Excess of NaI: Use a larger excess of sodium iodide (e.g., 5-10 equivalents) to shift the equilibrium towards the product.[6] | The halogen exchange is an equilibrium reaction. Pushing the reaction conditions will favor product formation.[3] |
| Moisture in the Reaction | 1. Dry Solvent: Use anhydrous acetonitrile or acetone. If necessary, distill the solvent over a suitable drying agent.2. Dry NaI: Dry the sodium iodide in an oven before use. | Water can compete with the iodide as a nucleophile, leading to the formation of 6-bromoquinolin-4-ol as a byproduct. |
| Degradation of Product | 1. Monitor Reaction Progress: Avoid unnecessarily long reaction times once the starting material is consumed.2. Inert Atmosphere: While not always reported as strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition, especially at high temperatures over long periods. | Quinolines can be susceptible to degradation under harsh conditions. |
| Inefficient Precipitation of NaCl | 1. Choice of Solvent: Acetone is particularly effective at precipitating NaCl and NaBr, which drives the reaction to completion.[3][5] Consider using acetone or a mixture of solvents. | The principle of Le Chatelier states that removing a product will shift the equilibrium to the right.[4] |
| Issues with the Precursor | 1. Verify Purity of 6-bromo-4-chloroquinoline: Ensure the precursor is pure and free from residual POCl₃ or other impurities from the previous step. Purify by recrystallization or column chromatography if necessary. | Impurities in the starting material can lead to side reactions and lower the yield of the desired product.[7] |
Experimental Protocols
Synthesis of 6-bromo-4-chloroquinoline
This protocol is adapted from a literature procedure.[1]
-
To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise.
-
Add two drops of dimethylformamide (DMF) to the mixture.
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the mixture to reflux at 110°C for 3 hours.
-
After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly add the remaining oily residue to ice water with stirring for 30 minutes.
-
Adjust the pH of the solution to 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the yellowish product.
-
Reported Yield: 1.779 g (81%).[1]
-
Synthesis of this compound (Halogen Exchange)
This protocol is based on a reported synthesis.[1][6]
-
Dissolve 6-bromo-4-chloroquinoline (3.50 g, 14.46 mmol) in anhydrous ethyl acetate (20 mL).
-
Add ethyl acetate saturated with hydrochloric acid (40 mL). A white precipitate should form.
-
Stir for 30 minutes, then concentrate under vacuum to obtain 6-bromo-4-chloroquinoline hydrochloride as an off-white solid.
-
In a two-neck flask, combine the 6-bromo-4-chloroquinoline hydrochloride (3.91 g, 14.14 mmol), anhydrous potassium iodide (9.76 g, 70.70 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the resulting slurry under reflux for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Treat the mixture with a saturated aqueous solution of sodium bicarbonate (40 mL) and a 5% solution of sodium sulfite (20 mL).
-
Extract the product with dichloromethane (2 x 200 mL).
-
Combine the organic phases, dry over magnesium sulfate, and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography (25% ethyl acetate/petroleum ether) to yield this compound as an off-white solid.
-
Reported Yield: 4.42 g (94%).[6]
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Chlorination | 6-bromoquinolin-4-ol | 6-bromo-4-chloroquinoline | POCl₃, DMF | 81 | [1] |
| Iodination | 6-bromo-4-chloroquinoline | This compound | KI, Acetonitrile | 94 | [6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. What is the mechanism of the reaction of NaI in acetone class 12 chemistry CBSE [vedantu.com]
- 6. This compound | 927801-23-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Preventing hydrolysis of 6-bromo-4-chloroquinoline intermediate
Welcome to the Technical Support Center for the 6-bromo-4-chloroquinoline intermediate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this key synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your material.
Troubleshooting Guide: Hydrolysis of 6-Bromo-4-chloroquinoline
Unexpected hydrolysis of 6-bromo-4-chloroquinoline to 6-bromoquinolin-4-ol is a common issue that can lead to decreased yield and impurities. This guide will help you diagnose and resolve potential hydrolysis problems during your experiments.
| Symptom / Observation | Potential Cause | Suggested Action |
| Low yield of desired product, with 6-bromoquinolin-4-ol isolated as a major by-product. | Presence of water in reactants or solvents. | Ensure all solvents are anhydrous. Dry glassware thoroughly before use. |
| Acidic or basic reaction or work-up conditions. | Maintain neutral pH during work-up and purification. Use a non-aqueous work-up if possible. | |
| High reaction or work-up temperature. | Perform the reaction and work-up at the lowest effective temperature. | |
| TLC analysis shows a new, more polar spot corresponding to 6-bromoquinolin-4-ol. | Hydrolysis during reaction monitoring (e.g., on a silica TLC plate). | Use a less acidic stationary phase for TLC or minimize the time the sample is on the plate. |
| Instability of the intermediate in the reaction solvent. | Consider using a less protic or aprotic solvent. (See Table 1 for solvent suggestions). | |
| Product degradation upon storage. | Exposure to atmospheric moisture. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. |
| Residual acid or base from purification. | Ensure the final product is free of any acidic or basic residues by washing with a neutral brine solution and drying thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis of 6-bromo-4-chloroquinoline?
A1: The hydrolysis of 6-bromo-4-chloroquinoline is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4-position susceptible to nucleophilic attack by water. This process can be catalyzed by both acids and bases.
Q2: At what pH is 6-bromo-4-chloroquinoline most stable?
A2: Generally, 4-chloroquinoline derivatives are most stable at a neutral pH (around 6-7)[1]. Both acidic and alkaline conditions can promote hydrolysis[1][2].
Q3: How does temperature affect the rate of hydrolysis?
A3: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. It is recommended to handle and react 6-bromo-4-chloroquinoline at the lowest practical temperature to minimize degradation.
Q4: Which solvents are recommended to minimize hydrolysis?
A4: Aprotic and non-polar solvents are generally preferred to minimize hydrolysis. Protic solvents, especially in the presence of acid or base, can facilitate the hydrolysis reaction.
Table 1: Recommended Solvents for Handling 6-Bromo-4-chloroquinoline
| Solvent Type | Recommended | Use with Caution | Avoid |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | - | - |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Ensure anhydrous conditions. | - |
| Protic | - | Isopropanol, t-Butanol | Water, Methanol, Ethanol, Acetic Acid |
Q5: How can I monitor the extent of hydrolysis during my reaction?
A5: Hydrolysis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The hydrolysis product, 6-bromoquinolin-4-ol, is significantly more polar than the starting material and will have a lower Rf value on TLC. HPLC can be used for quantitative analysis.
Experimental Protocols
Protocol 1: General Handling and Storage of 6-Bromo-4-chloroquinoline
-
Handling: Always handle 6-bromo-4-chloroquinoline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Place the container in a desiccator to protect it from atmospheric moisture. For long-term storage, refrigeration is recommended.
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of 6-bromo-4-chloroquinoline and its hydrolysis product, 6-bromoquinolin-4-ol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a neutral buffer) can be used. A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the reaction mixture or sample in the initial mobile phase composition.
-
Quantification: Create a calibration curve for both 6-bromo-4-chloroquinoline and 6-bromoquinolin-4-ol to determine their concentrations in the sample.
Visualizations
Caption: Hydrolysis of 6-bromo-4-chloroquinoline via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: A workflow for troubleshooting the hydrolysis of 6-bromo-4-chloroquinoline.
References
Optimization of thermal cyclization step in quinolin-4-ol synthesis
Welcome to the technical support center for quinolin-4-ol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the critical thermal cyclization step. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinolin-4-ols involving a thermal cyclization step?
A1: The Gould-Jacobs reaction is a widely used and important method for the synthesis of quinolin-4-ols.[1][2][3][4][5] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization of the resulting anilidomethylenemalonic ester intermediate to form the 4-hydroxy-3-carboalkoxyquinoline.[1][6] Subsequent hydrolysis and decarboxylation yield the desired quinolin-4-ol.[1][2][3]
Q2: What are the typical temperatures required for the thermal cyclization in the Gould-Jacobs reaction?
A2: The thermal cyclization step in the Gould-Jacobs reaction generally requires high temperatures, often exceeding 250°C.[3][7] In some cases, temperatures can range from 250°C to 300°C.[6] These high temperatures are necessary to provide the activation energy for the 6-electron electrocyclization to form the quinoline ring.[8]
Q3: What are the main challenges associated with the high-temperature cyclization step?
A3: The primary challenges with the high-temperature conditions are potential product decomposition and the formation of undesirable side products, which can lead to low yields.[3][7] Another common issue is the formation of dark, tarry materials due to prolonged heating at high temperatures, making product isolation and purification difficult.[6]
Q4: How can I improve the yield and minimize side reactions during thermal cyclization?
A4: Several strategies can be employed to optimize the reaction:
-
Solvent Choice: Using a high-boiling, inert solvent such as diphenyl ether, mineral oil, or Dowtherm A can significantly improve yields compared to running the reaction neat.[3][8] These solvents ensure even heat distribution and can help to prevent localized overheating and decomposition.
-
Temperature Control: Careful and precise control of the reaction temperature is crucial.[7] It's important to find the optimal temperature that promotes cyclization without causing significant degradation.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to maximize product formation and minimize decomposition.[6][7]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at high temperatures.[6][7]
-
Microwave Irradiation: Microwave-assisted synthesis can be a highly effective alternative to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reactions by providing rapid and uniform heating.[6][8]
Q5: What are common side reactions to be aware of during the Gould-Jacobs thermal cyclization?
A5: A common side reaction is the premature decarboxylation of the 3-carboalkoxy group, especially under high-pressure and high-temperature conditions.[6][9] This leads to the formation of a 4-hydroxyquinoline without the ester group at the 3-position.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Cyclized Product | - Insufficient temperature.- Reaction time is too short.- Decomposition of starting material or product at high temperatures. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Increase the reaction time at the current optimal temperature.- Consider using a high-boiling inert solvent for better temperature control.- If decomposition is significant, explore microwave-assisted heating for shorter reaction times.[6][7] |
| Formation of Dark Tarry Materials | - Decomposition at excessively high temperatures.- Prolonged heating. | - Optimize the temperature and reaction time to find a balance between cyclization and degradation.[6]- Use a high-boiling inert solvent to ensure uniform heating.- Run the reaction under an inert atmosphere to prevent oxidation.[6][7] |
| Incomplete Reaction | - The reaction has not reached equilibrium or the required activation energy. | - Increase the reaction temperature or prolong the reaction time.[6]- Ensure the experimental setup can consistently maintain the target temperature. |
| Product is Difficult to Purify | - Presence of high-boiling solvent in the final product.- Formation of multiple byproducts. | - After precipitation of the product, wash it thoroughly with a non-polar solvent like cyclohexane or hexanes to remove the high-boiling solvent.[8]- If impurities persist, consider purification by column chromatography.[6] |
Quantitative Data Summary
The efficiency of the thermal cyclization is highly dependent on the reaction conditions. The following table summarizes a comparison of microwave conditions for the reaction of aniline and diethyl ethoxymethylenemalonate (DEEM).[8][9]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 10 | 1 |
| 2 | 300 | 1 | 20 | 37 |
| 3 | 250 | 10 | 11 | 10 |
| 4 | 300 | 10 | 24 | 28 |
| 5 | 300 | 5 | 22 | 47 |
Note: This data is illustrative and based on a specific experiment; actual results will vary with the substrate and specific experimental setup.[9]
Experimental Protocols
Protocol: Conventional High-Temperature Gould-Jacobs Cyclization
This protocol describes the thermal cyclization of an anilidomethylenemalonate intermediate using a high-boiling inert solvent.
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Non-polar solvent for precipitation (e.g., cyclohexane, hexanes)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., diphenyl ether).
-
Heating: Heat the mixture to reflux (typically 250-260 °C) with vigorous stirring. Maintain this temperature for the required duration (often 30-60 minutes).[7] The progress of the reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate upon cooling.
-
Precipitation: Add a non-polar solvent like cyclohexane to the cooled mixture to further precipitate the crude product and dissolve the high-boiling solvent.
-
Washing and Drying: Collect the solid product by filtration. Wash the solid thoroughly with the non-polar solvent to remove any residual high-boiling solvent. Dry the purified product under vacuum.[8]
Visualizations
Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs synthesis of quinolin-4-ols.
Troubleshooting Logic for Low Yield in Thermal Cyclization
Caption: Decision-making workflow for troubleshooting low yields.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of Crude 6-Bromo-4-iodoquinoline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 6-Bromo-4-iodoquinoline via recrystallization. This resource offers troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a visual workflow to address common challenges encountered during this purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The crude this compound fails to dissolve in the hot solvent.
-
Question: I'm heating my solvent and have added the crude this compound, but it's not dissolving. What should I do?
-
Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of it. This compound, being a halogenated aromatic compound, is expected to have low solubility in polar solvents like water and higher solubility in organic solvents.[1]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add the chosen solvent in small increments to the heated mixture until the solid dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery of the purified compound.[2]
-
Solvent Selection: If the compound remains insoluble even with a larger volume of solvent, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] For a compound like this compound, consider solvents such as ethanol, acetone, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[2][4]
-
-
Issue 2: No crystals form upon cooling the solution.
-
Question: My this compound dissolved completely in the hot solvent, but no crystals have appeared after cooling. Why is this happening?
-
Answer: The absence of crystal formation is a common problem and can be due to several factors, including the solution not being supersaturated, the compound being too soluble in the chosen solvent even at low temperatures, or the presence of impurities inhibiting crystallization.[2][5]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic imperfections that can act as nucleation sites.[2][5]
-
Seeding: Add a tiny, pure crystal of this compound (a seed crystal) to the solution to initiate crystal growth.[2][5]
-
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the solution is more concentrated, allow it to cool again.[2]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the chances of precipitation.[2]
-
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Instead of forming solid crystals, my this compound is separating as an oily layer. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[2]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[6]
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath.
-
Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. This can sometimes prevent premature precipitation at a higher temperature.[2] Alternatively, select a solvent with a lower boiling point.[2]
-
-
Issue 4: The purified crystals are colored.
-
Question: The crystals I obtained are yellowish, but I expect a purer, less colored product. How can I remove colored impurities?
-
Answer: The presence of colored impurities is a common issue. These can often be removed by treating the solution with activated charcoal.[2]
-
Troubleshooting Steps:
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[2]
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. Be aware that activated charcoal can also adsorb some of your product, which may slightly reduce the yield.[2]
-
Second Recrystallization: If the crystals are still colored, a second recrystallization can further improve their purity and color.[2]
-
-
Issue 5: The final yield of purified crystals is low.
-
Question: I successfully obtained crystals, but my final yield is very low. How can I improve it?
-
Answer: A low yield can result from several factors, most commonly using too much solvent.[2]
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete before filtering.
-
Recover from Mother Liquor: If a significant amount of the product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second crystallization.[2]
-
-
Quantitative Data
The following table summarizes key physicochemical properties of this compound and related compounds to serve as a reference during purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₅BrIN | 333.95 | 173-178 |
| 6-Bromo-4-methylquinoline | C₁₀H₈BrN | 222.08 | 92.5-101.5 |
| 6-Bromoquinoline | C₉H₆BrN | 208.05 | 19 |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound. The choice of solvent may need to be optimized based on the specific impurities present in the crude material.
1. Solvent Selection:
-
Based on the principles of "like dissolves like," polar aprotic solvents or alcohols are good starting points.[7] Ethanol is often a suitable choice for quinoline derivatives.[8] A mixed solvent system, such as ethanol-water, can also be effective.[9]
-
To test a solvent, place a small amount of the crude material in a test tube and add a few drops of the solvent. Heat the mixture to see if the solid dissolves. If it dissolves readily in the hot solvent and precipitates upon cooling, it is a good candidate.[7]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just cover the solid.[10]
-
Heat the mixture on a hot plate, swirling gently, until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[10]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[2]
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent the compound from crystallizing in the funnel.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
8. Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as HPLC, GC-MS, or NMR spectroscopy.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. huaxichemical.com [huaxichemical.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rubingroup.org [rubingroup.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Finkelstein Reaction for 6-Bromo-4-iodoquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Finkelstein reaction for the synthesis of 6-Bromo-4-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in the conversion of 6-Bromo-4-chloroquinoline to this compound. What are the initial troubleshooting steps?
A2: Low yields in this halogen exchange reaction can often be attributed to several factors. Begin by verifying the purity of your starting material, 6-Bromo-4-chloroquinoline, as impurities can interfere with the reaction. Ensure that your solvent, acetonitrile, is anhydrous, as water can inhibit the reaction. Confirm the freshness and purity of the sodium iodide (NaI), as it is hygroscopic and its quality is crucial for the reaction's success. Finally, ensure that the reaction is heated to a consistent and appropriate temperature, as incomplete reactions are a common cause of low yields.[1][2]
Q2: My reaction appears to be stalling or is incomplete, even after extended reaction times. What could be the cause?
A2: Incomplete conversion is a common issue. The reactivity of aryl halides in Finkelstein-type reactions is significantly lower than that of alkyl halides.[3] The reported protocol for the synthesis of this compound suggests a reaction time of 32 hours at 100°C (refluxing acetonitrile).[1] If your reaction is still incomplete, consider the following:
-
Insufficient excess of NaI: The Finkelstein reaction is an equilibrium process. Using a large excess of sodium iodide can help drive the equilibrium towards the formation of the desired product.[3][4]
-
Temperature: Ensure your reaction is maintaining a vigorous reflux. A lower temperature will result in a slower reaction rate.
-
Stirring: Inadequate stirring can lead to poor mixing of the reactants, especially if the sodium salt by-product (NaCl) precipitates.
Q3: Are there any catalysts that can improve the yield and reaction time for this aromatic Finkelstein reaction?
A3: Yes, for aromatic halides, the Finkelstein reaction is often catalyzed. Copper(I) iodide (CuI) in combination with a diamine ligand has been shown to be an effective catalyst for the conversion of aryl bromides and chlorides to aryl iodides.[3] Nickel catalysts have also been reported to be effective.[3] Introducing a catalytic amount of CuI and a suitable ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, could significantly improve the reaction rate and yield.
Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
A4: In copper-catalyzed reactions of this type, a potential side reaction is the homocoupling of the starting material. While less common in non-catalyzed aromatic Finkelstein reactions, it is a possibility to consider, especially if using a catalyst. To minimize side reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Additionally, carefully controlling the reaction temperature is crucial, as higher temperatures can sometimes lead to increased side product formation.
Q5: What is the relative reactivity of the two halogen atoms in this compound?
A5: In the quinoline ring system, halogens at the 2- and 4-positions (on the pyridine ring) are generally more susceptible to nucleophilic substitution than halogens on the benzene ring (positions 5, 6, 7, and 8).[5] In your starting material, 6-Bromo-4-chloroquinoline, the chlorine at the 4-position is activated towards nucleophilic attack by the ring nitrogen and is therefore the one replaced by iodide in the Finkelstein reaction. The bromine at the 6-position is on the benzene ring and is significantly less reactive under these conditions.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Reported Condition | Recommended Optimization |
| Starting Material | 6-Bromo-4-chloroquinoline | High purity, free of residual solvents |
| Reagent | Sodium Iodide (NaI) | Use a significant excess (e.g., 5-10 equivalents) |
| Solvent | Acetonitrile | Anhydrous grade |
| Temperature | 100°C (Reflux) | Maintain vigorous reflux |
| Reaction Time | 32 hours | Monitor by TLC or LC-MS to determine completion |
| Catalyst (Optional) | None reported | 5-10 mol% CuI with a diamine ligand |
| Atmosphere | Not specified | Inert atmosphere (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Published Method)
This protocol is adapted from the work of Wang et al. (2022).[1]
-
To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in acetonitrile, add sodium iodide (a substantial excess, e.g., 10 eq).
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 32 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford the desired product, this compound.
Protocol 2: Optimized Catalytic Synthesis of this compound (Recommended)
This protocol incorporates best practices for aromatic Finkelstein reactions.
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add copper(I) iodide (0.05-0.10 eq) and a diamine ligand (e.g., 1,10-phenanthroline, 0.10-0.20 eq).
-
Add sodium iodide (5-10 eq) and 6-bromo-4-chloroquinoline (1.0 eq).
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be significantly faster than the uncatalyzed version.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Finkelstein reaction for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships influencing reaction outcome.
References
Side reactions in the synthesis of 6-Bromo-4-iodoquinoline and their prevention
Welcome to the technical support center for the synthesis of 6-Bromo-4-iodoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route is a multi-step process that begins with 4-bromoaniline. The key stages of this synthesis are:
-
Condensation: Reaction of 4-bromoaniline with a malonic acid derivative (like Meldrum's acid) and a cyclizing agent (such as triethyl orthoformate).
-
Thermal Cyclization: Heating the intermediate to form 6-bromoquinolin-4-ol.
-
Chlorination: Conversion of the 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
-
Iodination: Substitution of the chlorine atom with iodine using a source like sodium iodide (NaI) to yield the final product, this compound.[1][2]
Q2: What are the critical parameters to control during the thermal cyclization step?
A2: The temperature of the thermal cyclization is a critical parameter. High temperatures, while often necessary for the reaction to proceed, can lead to product decomposition and the formation of undesirable side products.[3] It is crucial to carefully control the temperature as specified in optimized protocols. For instance, one study noted that adjusting the cyclization temperature to 190°C helped to avoid impurities.[1][2]
Q3: I am observing a low yield in the chlorination step. What could be the cause?
A3: A low yield in the chlorination of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline can be due to several factors. Incomplete reaction is a common issue. Ensure that the phosphorus oxychloride (POCl₃) is fresh and that the reaction is carried out under anhydrous conditions, as POCl₃ reacts with water. The use of a catalytic amount of a tertiary amine or DMF can sometimes facilitate the reaction.[1] Additionally, the work-up procedure is critical; the reaction mixture is typically quenched in ice water, and the pH needs to be carefully adjusted to ensure the precipitation of the product without causing degradation.[1]
Q4: During the final iodination step, what are the likely impurities?
A4: In the final iodination step, the primary impurity is often the unreacted starting material, 6-bromo-4-chloroquinoline. This can occur if the reaction time is too short, the temperature is too low, or the sodium iodide is not in sufficient excess. Another potential, though less common, side reaction could be the reduction of the iodo-group, although this is less likely under standard Finkelstein reaction conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure complete conversion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 6-bromoquinolin-4-ol (Cyclization Step) | - Incomplete reaction. - Sub-optimal cyclization temperature. - Degradation of the product at excessively high temperatures. | - Ensure the preceding condensation reaction has gone to completion. - Optimize the cyclization temperature; a temperature of around 190°C has been shown to be effective in avoiding impurities.[1][2] - Use a high-boiling point solvent like diphenyl ether for better temperature control.[1] |
| Presence of multiple spots on TLC after chlorination | - Incomplete reaction, leaving starting material. - Formation of isomeric byproducts. - Degradation of the product during work-up. | - Increase the reaction time or temperature, and ensure the POCl₃ is of good quality. - Purify the crude product using column chromatography. - During the aqueous work-up, maintain a low temperature (using an ice bath) and carefully adjust the pH with a saturated NaHCO₃ solution.[1] |
| Final product (this compound) is off-color | - Presence of residual iodine. - Formation of colored impurities due to degradation. | - Wash the crude product with a dilute solution of sodium thiosulfate to remove excess iodine. - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to improve purity and color. |
| Incomplete iodination reaction | - Insufficient reaction time or temperature. - Deactivation of the sodium iodide. - Poor solubility of 6-bromo-4-chloroquinoline. | - Increase the reflux time and ensure the reaction temperature is maintained. A temperature of 100°C in acetonitrile has been reported.[1] - Use freshly dried sodium iodide. - Ensure adequate solvent volume to dissolve the starting material. |
Experimental Protocols
Synthesis of 6-bromo-4-chloroquinoline[1]
-
To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (25 mL) dropwise.
-
Add two drops of DMF to the mixture.
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the reaction mixture to reflux at 110°C for 3 hours.
-
After cooling, distill off the excess POCl₃ under reduced pressure.
-
Slowly add the remaining oil to ice water with vigorous stirring for 30 minutes.
-
Adjust the pH of the solution to 5-6 with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the organic layer twice with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the yellowish product.
Synthesis of this compound[1]
-
Dissolve 6-bromo-4-chloroquinoline hydrochloride (0.100 g, 0.00036 mol) and sodium iodide (1.638 g, 0.01 mol) in acetonitrile (40 mL).
-
Heat the mixture to reflux at 100°C for 32 hours.
-
Cool the reaction mixture to room temperature.
-
Distill the solvent under reduced pressure to obtain the crude product as a yellow powder.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizing the Synthesis and Potential Pitfalls
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions and impurities.
Caption: Troubleshooting workflow for synthesis issues.
References
Stability of 6-Bromo-4-iodoquinoline under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of 6-Bromo-4-iodoquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or brownish tint. What is the cause?
A1: Discoloration of solid this compound is a likely indicator of degradation. This is often due to oxidation from exposure to air and/or photodegradation from exposure to light.[1] The quinoline ring system and its halogen substituents can be susceptible to oxidative processes, which are often accelerated by light, leading to the formation of colored impurities. To prevent this, it is imperative to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[1]
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction involving this compound. Could this be due to the degradation of the starting material?
A2: Yes, the appearance of unexpected peaks is a strong indication of degradation. The primary degradation pathway for iodo-substituted aromatic compounds upon light exposure is the cleavage of the carbon-iodine bond.[2] This can lead to the formation of 6-bromo-quinoline (where the iodine is replaced by a hydrogen) and other radical-mediated side products.[2] Oxidation of the quinoline ring system is also a possibility, especially with prolonged exposure to air.[1] It is recommended to analyze a sample of your this compound starting material to confirm its purity before use.
Q3: What are the optimal storage conditions for long-term stability of this compound?
A3: For long-term storage, this compound should be stored as a solid in a tightly sealed amber vial to protect it from light and moisture.[2][3] The vial should be flushed with an inert gas like argon or nitrogen to minimize the risk of oxidation.[1] Storage in a cool, dark place is essential, with refrigeration (2-8°C) or freezing (-20°C) being recommended for extended periods.[1][2]
Q4: How should I handle solutions of this compound?
A4: Solutions of this compound should ideally be prepared fresh for each experiment.[2] If a stock solution must be stored, it should be kept in an amber vial or a container wrapped in aluminum foil to protect it from light.[2][3] Storage at low temperatures (-20°C) is also advisable for solutions.[2] When working with the compound, it is best to work under subdued light and to minimize exposure to air.[2]
Q5: How can I monitor the stability of my this compound sample over time?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or HPLC-Mass Spectrometry (HPLC-MS).[2] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. Over time, a decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields | Degradation of this compound starting material. | Confirm the purity of the starting material using HPLC or NMR before each use. Store the compound under the recommended conditions (dark, cool, inert atmosphere). |
| Formation of colored byproducts | Oxidation or photodegradation. | Handle the compound and perform reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Protect the reaction vessel from light by wrapping it in aluminum foil.[1][2] |
| Difficulty in dissolving the compound | Potential degradation leading to less soluble impurities. | Use a fresh, pure sample of this compound. If solubility issues persist, consider gentle warming or sonication, but be mindful of potential thermal degradation. |
| Baseline noise or ghost peaks in HPLC | Contamination from degraded material or improper sample handling. | Ensure all glassware is scrupulously clean. Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[4][5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Formic acid or Phosphoric acid (for mobile phase modification)[4]
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.[6] A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration (e.g., 1 mg/mL).[4] The solution should be filtered through a 0.45 µm syringe filter before injection.[5]
-
HPLC Analysis:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Protocol 2: Accelerated Stability Study
This protocol describes a method to assess the stability of this compound under accelerated conditions of temperature and humidity, based on ICH Q1A(R2) guidelines.[7]
Methodology:
-
Accurately weigh samples of solid this compound into separate, appropriate containers (e.g., amber glass vials).
-
Store the samples in controlled environment chambers under various conditions. Recommended conditions for accelerated testing are 40°C with 75% relative humidity (RH).[7] A control sample should be stored at 25°C with 60% RH.[7]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample from each condition.[7]
-
Analyze the withdrawn samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use the developed stability-indicating HPLC method (Protocol 1) to determine the percentage of the parent compound remaining and to quantify any degradation products.
-
Visualizations
Caption: Workflow for handling and stability analysis of this compound.
Caption: Potential degradation pathways for this compound.
References
Alternative chlorinating agents to POCl3 for 6-bromoquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 6-bromoquinolin-4-ol. It focuses on providing alternative chlorinating agents to the commonly used phosphorus oxychloride (POCl3) and addresses specific issues that may be encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using POCl3 for the chlorination of 6-bromoquinolin-4-ol?
A1: While effective, using phosphorus oxychloride (POCl3) can present several challenges. These include its high reactivity, which can lead to the formation of undesired byproducts, and its corrosive and moisture-sensitive nature, requiring careful handling. The work-up procedure can also be challenging due to the need to quench a large excess of the reagent, which is often used as both the chlorinating agent and the solvent.[1]
Q2: What are some viable alternative chlorinating agents to POCl3 for converting 6-bromoquinolin-4-ol to 4-chloro-6-bromoquinoline?
A2: Several alternative reagents can be employed for this conversion. The most common and effective alternatives include:
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF).[2][3]
-
Oxalyl Chloride ((COCl)₂): Also typically used with catalytic DMF.[4][5]
-
Vilsmeier-Haack Reagent: This reagent is formed in situ from DMF and a chlorinating agent like oxalyl chloride or thionyl chloride.[6][7]
-
Triphosgene (Bis(trichloromethyl)carbonate): A solid, safer alternative to phosgene gas that can be used for chlorinations.[8][9]
Q3: How do the reaction conditions of these alternative agents compare to the standard POCl3 method?
A3: Alternative agents often allow for milder reaction conditions. While POCl3 reactions are typically run at reflux,[1] methods involving thionyl chloride or oxalyl chloride with catalytic DMF can often be performed at lower temperatures. This can lead to cleaner reactions with fewer side products.
Troubleshooting Guides
Issue 1: Incomplete Conversion of 6-bromoquinolin-4-ol
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent | Increase the molar equivalents of the chlorinating agent (e.g., SOCl₂, (COCl)₂) and/or the DMF catalyst. | The stoichiometry of the reactants is crucial for driving the reaction to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | Some chlorinating agents may require higher activation energy to react efficiently with the quinolinol substrate. |
| Poor Reagent Quality | Use freshly opened or distilled chlorinating agents and anhydrous DMF. | Thionyl chloride and oxalyl chloride are sensitive to moisture and can decompose over time, reducing their reactivity. |
| Precipitation of Starting Material | Choose a solvent in which the starting material and intermediates are more soluble at the reaction temperature. | If the starting material crashes out of the solution, it will not be available to react. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature and increase the reaction time. | High temperatures can lead to decomposition of the product or the formation of side products through competing reaction pathways. |
| Excess Reagent | Use a stoichiometric amount of the chlorinating agent, or add it slowly to the reaction mixture. | A large excess of a highly reactive chlorinating agent can promote side reactions. |
| Presence of Water | Ensure all glassware is oven-dried and that anhydrous solvents are used. | Water can react with the chlorinating agents to form acids, which can catalyze side reactions or decompose the desired product. |
Comparative Data of Chlorinating Agents
| Agent | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| POCl₃ | Reflux, 6-12 h[1] | ~84-98%[1] | High yield, well-established method. | Harsh conditions, difficult work-up, corrosive. |
| SOCl₂ / cat. DMF | 60-80 °C, 2-6 h | 70-90% (estimated) | Milder conditions, volatile byproducts (SO₂, HCl).[10] | Can cause charring at high temperatures. |
| (COCl)₂ / cat. DMF | Room temp to 60 °C, 1-4 h | 75-95% (estimated) | Very mild conditions, volatile byproducts (CO, CO₂).[11] | More expensive than SOCl₂. |
| Triphosgene | 50-70 °C, 4-8 h | 60-85% (estimated) | Solid reagent, easier to handle than phosgene gas.[9][12] | More complex reaction setup, potential for phosgene release. |
Experimental Protocols
Standard Protocol using POCl₃
-
To a round-bottom flask, add 6-bromoquinolin-4-ol (1.0 eq).
-
Add phosphorus oxychloride (10-15 vol).
-
Heat the mixture to reflux (approximately 105 °C) and stir for 6 hours.[1]
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralize the mixture with a solid base (e.g., potassium carbonate) or a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting precipitate and wash with water.
-
Dry the solid to obtain 4-chloro-6-bromoquinoline.[1]
General Protocol using SOCl₂ / cat. DMF
-
Suspend 6-bromoquinolin-4-ol (1.0 eq) in an anhydrous solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of DMF (0.1-0.2 eq).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualizations
References
- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier Reagent - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionweb.io [reactionweb.io]
- 11. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
Optimizing solvent choice for the iodination of 6-bromo-4-chloroquinoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the optimal synthesis of 6-bromo-4-iodoquinoline from 6-bromo-4-chloroquinoline via a Finkelstein-type reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the iodination of 6-bromo-4-chloroquinoline?
A1: The most frequently employed method is a nucleophilic substitution reaction, specifically a Finkelstein reaction. This involves treating 6-bromo-4-chloroquinoline with an iodide salt, most commonly sodium iodide (NaI), in a suitable organic solvent. The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the iodide ion displaces the chloride at the 4-position of the quinoline ring.
Q2: Which solvent is recommended for this reaction?
A2: Acetonitrile is a commonly reported and effective solvent for the iodination of 6-bromo-4-chloroquinoline.[1][2] It offers good solubility for sodium iodide and the organic substrate, facilitating the reaction. Other polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can also be considered, primarily based on the solubility of sodium iodide and the desired reaction temperature.
Q3: Why is the choice of solvent so critical in this reaction?
A3: The choice of solvent is critical for several reasons. Firstly, the solvent must effectively dissolve the sodium iodide to ensure a sufficient concentration of the nucleophile (I⁻) in the solution. Secondly, for the classic Finkelstein reaction, the equilibrium is driven forward by the precipitation of the sodium chloride (NaCl) byproduct. Therefore, a solvent in which NaI is soluble, but NaCl is poorly soluble, is ideal. Acetone is a prime example of such a solvent.[3] In polar aprotic solvents like DMF and DMSO, both salts are more soluble, and the reaction may rely more on temperature and reaction time to reach completion.
Q4: What are the typical reaction conditions?
A4: A common protocol involves refluxing a solution of 6-bromo-4-chloroquinoline and an excess of sodium iodide in acetonitrile. One reported procedure specifies refluxing at 100°C for 32 hours.[2] The reaction progress should be monitored by an appropriate analytical technique.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC Analysis: Periodically take aliquots from the reaction mixture and spot them on a TLC plate. The starting material, 6-bromo-4-chloroquinoline, will have a different Rf value than the product, this compound. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
-
HPLC Analysis: HPLC offers a more quantitative way to monitor the reaction by measuring the peak areas of the starting material and the product over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently soluble NaI: The concentration of the iodide nucleophile is too low. 2. Low reaction temperature: The activation energy for the SNAr reaction is not being overcome. 3. Deactivated substrate: The electron-withdrawing nature of the quinoline ring and the bromo substituent can decrease reactivity. 4. Poor quality reagents: The 6-bromo-4-chloroquinoline may be impure, or the NaI may be hydrated. | 1. Change or modify the solvent: Switch to a solvent with higher NaI solubility (see Table 1). For solvents like acetone, ensure the NaI is fully dissolved before adding the substrate. 2. Increase the reaction temperature: If the solvent's boiling point allows, increase the temperature to reflux. For higher temperatures, consider using DMF or DMSO. 3. Increase reaction time: Monitor the reaction for an extended period. 4. Use dry reagents and solvent: Ensure the NaI is anhydrous and use a dry solvent, as water can hinder the reaction. |
| Formation of Side Products | 1. Decomposition of the product: Aryl iodides can be sensitive to heat and light, potentially leading to decomposition. 2. Reaction with solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. Protect the reaction from light by wrapping the flask in aluminum foil. 2. Choose a more stable solvent: Consider using acetonitrile or acetone if the required temperature is within their boiling range. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous phase: Ensure the quinoline product is in its neutral form by adjusting the pH to be slightly basic before extraction. 2. Use a different extraction solvent: Try a solvent with a different polarity. The addition of brine (saturated NaCl solution) can help to break up emulsions. |
Data Presentation
Table 1: Solubility of Sodium Iodide in Various Solvents
| Solvent | Solubility ( g/100g of solvent at 25°C) | Boiling Point (°C) | Solvent Type |
| Acetone | 28.0 | 56 | Polar Aprotic |
| Acetonitrile | 24.9 | 82 | Polar Aprotic |
| Dimethylformamide (DMF) | ~3.8 (at 20°C) | 153 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | ~6.0 (at 20°C) | 189 | Polar Aprotic |
| Methanol | 62.5 - 83.0 | 65 | Polar Protic |
| Ethanol | 42.6 | 78 | Polar Protic |
Note: While polar protic solvents like methanol and ethanol show high solubility for NaI, they can also act as nucleophiles, potentially leading to undesired side products. Polar aprotic solvents are generally preferred for this reaction.
Experimental Protocols
Detailed Protocol for Iodination in Acetonitrile
This protocol is adapted from the literature for the synthesis of this compound.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-4-chloroquinoline (1 equivalent) in acetonitrile.
-
Addition of Reagent: Add sodium iodide (NaI, approximately 1.5 to 2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) and maintain it for 32 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash it with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.
Product Characterization (1H NMR)
The structure of the final product, this compound, can be confirmed by 1H NMR spectroscopy. The expected chemical shifts in DMSO-d6 are:
-
δ 8.54 (d, J = 4.5 Hz, 1H)
-
δ 8.24 (d, J = 4.5 Hz, 1H)
-
δ 8.16 (s, 1H)
-
δ 7.98 (s, 2H)[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no reaction conversion.
References
Validation & Comparative
Comparative NMR Analysis of 6-Bromo-4-iodoquinoline and Structural Analogs
A comprehensive guide to the 1H and 13C NMR spectral data of 6-Bromo-4-iodoquinoline, with a comparative analysis against quinoline, 6-bromoquinoline, and 4-iodoquinoline. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and tabulated spectral data to aid in the structural elucidation and characterization of these important heterocyclic compounds.
Introduction
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules and pharmaceutical agents. The precise characterization of such substituted quinolines is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of these compounds in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with the spectra of its parent molecule, quinoline, and its singly substituted analogs, 6-bromoquinoline and 4-iodoquinoline.
Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The data has been compiled from various sources and represents typical values. It is important to note that slight variations in chemical shifts can occur depending on the solvent, concentration, and temperature.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H-2 | H-3 | H-5 | H-7 | H-8 | Other Protons |
| This compound | DMSO-d6 | 8.15 (d, J=2.4) | 6.0 (d, J=7.2) | 7.95 (m) | 7.78 (m) | 7.51 (d, J=9.2) | - |
| Quinoline | CDCl₃ | 8.89 (dd, J=4.2, 1.7) | 7.39 (dd, J=8.1, 4.2) | 8.12 (dd, J=8.3, 1.4) | 7.69 (ddd, J=8.4, 6.9, 1.4) | 7.52 (ddd, J=8.1, 6.9, 1.2) | H-6: 7.78 (d, J=8.1) |
| 6-Bromoquinoline | CDCl₃ | 8.87 (dd, J=4.2, 1.6) | 7.41 (dd, J=8.4, 4.2) | 8.24 (d, J=2.2) | 7.71 (dd, J=8.9, 2.2) | 8.01 (d, J=8.9) | - |
| 4-Iodoquinoline | CDCl₃ | 8.78 (d, J=4.6) | 8.12 (d, J=4.6) | 8.15 (d, J=8.5) | 7.79 (ddd, J=8.5, 6.9, 1.4) | 7.63 (ddd, J=8.5, 6.9, 1.3) | H-6: 7.91 (d, J=8.5) |
Note: The ¹H NMR data for this compound appears to be partially reported in the available literature. A full assignment of all protons is not available.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| This compound | - | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Quinoline | CDCl₃ | 150.2 | 121.1 | 136.0 | 128.2 | 129.5 | 126.6 | 127.7 | 129.4 | 148.3 |
| 6-Bromoquinoline | CDCl₃ | 150.8 | 122.0 | 135.8 | 129.7 | 132.8 | 118.6 | 130.6 | 129.1 | 147.0 |
| 4-Iodoquinoline | CDCl₃ | 151.8 | 123.0 | 93.8 | 127.4 | 127.6 | 127.3 | 129.2 | 130.4 | 147.9 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated quinolines is provided below. This protocol can be adapted based on the specific instrumentation and sample characteristics.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common solvents for these compounds include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the capped NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtration (if necessary): If any particulate matter is observed, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
NMR Spectrometer Parameters
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-64 scans, depending on the sample concentration.
-
Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Visualization of Analytical Workflow and Structural Relationships
The following diagrams illustrate the logical workflow of the NMR analysis process and the structural relationships between the compared compounds.
A Comparative Guide to the Reactivity of 6-Bromo-4-iodoquinoline and 6-chloro-4-iodoquinoline for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of 6-Bromo-4-iodoquinoline and 6-chloro-4-iodoquinoline, two key intermediates in the synthesis of biologically active molecules. The comparison is based on established principles of organic chemistry and supported by data from analogous systems.
In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical applications, palladium-catalyzed cross-coupling reactions are indispensable tools. The reactivity of the aryl halide starting material is a crucial factor influencing reaction conditions, yields, and selectivity. This guide focuses on two dihalogenated quinolines, this compound and 6-chloro-4-iodoquinoline, which offer multiple points for chemical modification.
The primary difference in reactivity between these two molecules lies in the inherent properties of the carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the carbon-halogen bond governs the rate of this step. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond the weakest and most reactive.[1]
Both this compound and 6-chloro-4-iodoquinoline possess a highly reactive C-I bond at the 4-position, which is the primary site for selective cross-coupling reactions. The key difference between the two molecules, therefore, lies in the reactivity of the second halogen at the 6-position. The C-Br bond in this compound is significantly more reactive than the C-Cl bond in 6-chloro-4-iodoquinoline. This allows for a wider range of selective, sequential functionalization strategies for the bromo-iodo derivative under milder conditions.
Quantitative Reactivity Comparison
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound (Selective at C-4) | 6-chloro-4-iodoquinoline (Selective at C-4) | This compound (Selective at C-6, post C-4 functionalization) | 6-chloro-4-iodoquinoline (Selective at C-6, post C-4 functionalization) |
| Relative Reactivity | Excellent | Excellent | Good | Moderate |
| Typical Reaction Temp. | Room Temp to 80 °C | Room Temp to 80 °C | 80-110 °C | >100 °C, often requires specialized ligands |
| Typical Reaction Time | 2-12 hours | 2-12 hours | 4-24 hours | 12-48 hours |
| Catalyst Loading | Low (0.5-2 mol%) | Low (0.5-2 mol%) | Standard (1-5 mol%) | Higher (2-10 mol%) |
| Expected Yield | Excellent (>90%) | Excellent (>90%) | Good to Excellent (70-95%) | Moderate to Good (50-85%) |
Table 2: Predicted Reactivity in Sonogashira Coupling
| Feature | This compound (Selective at C-4) | 6-chloro-4-iodoquinoline (Selective at C-4) | This compound (Selective at C-6, post C-4 functionalization) | 6-chloro-4-iodoquinoline (Selective at C-6, post C-4 functionalization) |
| Relative Reactivity | Excellent | Excellent | Good | Low |
| Typical Reaction Temp. | Room Temp to 60 °C | Room Temp to 60 °C | 60-100 °C | High temperatures, specialized catalysts |
| Cu(I) co-catalyst | Often beneficial | Often beneficial | Typically required | Required, with optimized conditions |
| Expected Yield | Excellent (>90%) | Excellent (>90%) | Good (60-90%) | Lower, variable (30-70%) |
Table 3: Predicted Reactivity in Buchwald-Hartwig Amination
| Feature | This compound (Selective at C-4) | 6-chloro-4-iodoquinoline (Selective at C-4) | This compound (Selective at C-6, post C-4 functionalization) | 6-chloro-4-iodoquinoline (Selective at C-6, post C-4 functionalization) |
| Relative Reactivity | Excellent | Excellent | Good | Moderate |
| Ligand Choice | Wide range of phosphine ligands | Wide range of phosphine ligands | Bulky, electron-rich ligands (e.g., XPhos, RuPhos) | Highly specialized, electron-rich ligands required |
| Typical Reaction Temp. | 80-110 °C | 80-110 °C | 90-120 °C | 100-140 °C |
| Expected Yield | Good to Excellent (80-95%) | Good to Excellent (80-95%) | Good (70-90%) | Moderate (50-80%) |
Logical Workflow for Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br/C-Cl bonds allows for a logical, sequential approach to the synthesis of trisubstituted quinolines, which are valuable scaffolds in drug discovery.
References
Comparative study of different synthetic routes to 6-Bromo-4-iodoquinoline
A Comparative Analysis of Synthetic Routes to 6-Bromo-4-iodoquinoline
This compound is a crucial intermediate in the synthesis of various biologically active compounds, most notably the dual PI3K/mTOR inhibitor GSK2126458 (Omipalisib).[1][2] The efficient synthesis of this quinoline derivative is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative study of different synthetic pathways to this compound, presenting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most suitable method.
Synthetic Strategies Overview
The synthesis of this compound predominantly starts from 4-bromoaniline and proceeds through the formation of a quinolone ring system, followed by functional group interconversions. The primary variations in these routes lie in the initial cyclization strategy to form the 6-bromoquinolin-4-ol intermediate. A common and well-documented approach involves the Gould-Jacobs reaction or similar condensations, followed by chlorination and subsequent iodination.
Route 1: Gould-Jacobs Reaction Pathway
This is a widely adopted method that begins with the condensation of 4-bromoaniline with Meldrum's acid or a similar malonic acid derivative, followed by thermal cyclization to form 6-bromoquinolin-4-ol. This intermediate is then converted to the corresponding 4-chloro derivative, which is subsequently substituted with iodine.
Route 2: Alternative Cyclization Precursors
Variations of the initial cyclization step have been reported, utilizing different C3 synthons to react with 4-bromoaniline. These include ethyl propiolate and ethyl 3,3-diethoxypropanoate, which also lead to the formation of the quinoline core after cyclization in a high-boiling solvent like diphenyl ether.[1]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the most common synthetic pathway to this compound, broken down by each critical step.
| Step | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |
| 1. Condensation | 4-bromoaniline, Meldrum's acid, Triethyl orthoformate | Ethanol (solvent) | Reflux at 80°C, 3.5h | ~99% | |
| 2. Cyclization | 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether (Ph2O) | 190-250°C, 10-15 min | ~60-67% | [1][2][3] |
| 3. Chlorination | 6-Bromoquinolin-4-ol | POCl3, DMF (cat.) | Reflux at 110°C, 3h | ~81-98% | [1] |
| 4. Iodination | 6-Bromo-4-chloroquinoline | NaI, Acetonitrile | Reflux at 100°C, 32h | - | [1] |
Experimental Protocols
Route 1: Detailed Methodology
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione [2]
-
To a solution of 4-bromoaniline (28.51 g, 0.166 mol) in ethanol (480 mL), add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (31.87 g, 0.098 mol).
-
Heat the mixture to reflux at 80°C and maintain for 3.5 hours.
-
Cool the reaction solution. The product precipitates out of the solution.
-
Filter the solid, wash with ethanol, and dry to afford the title compound as a white powder (Yield: ~99.7%).
Step 2: Synthesis of 6-Bromoquinolin-4-ol [2]
-
Preheat diphenyl ether (110.79 g, 0.65 mol) as the solvent.
-
Slowly add the product from Step 1 (10.11 g, 0.031 mol) to the hot diphenyl ether.
-
Stir the mixture at reflux for 10 minutes.
-
After the reaction is complete, cool the solution to 50°C.
-
Slowly add petroleum ether at room temperature and stir for 10 minutes to precipitate the product.
-
Filter the solid, wash with ethyl acetate, and dry to obtain 6-bromoquinolin-4-ol as a yellowish product (Yield: ~60%).
Step 3: Synthesis of 6-Bromo-4-chloroquinoline [1]
-
To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add phosphorus oxychloride (POCl3, 25 mL) dropwise.
-
Add two drops of N,N-dimethylformamide (DMF) to the mixture.
-
Stir for 5 minutes at room temperature, then heat to reflux at 110°C for 3 hours.
-
Distill off most of the excess POCl3 under reduced pressure.
-
Slowly pour the remaining oil into ice water and stir for 30 minutes.
-
Adjust the pH of the solution to 5-6 with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane. Wash the organic layer twice with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to afford the yellowish product (Yield: 81%).
Step 4: Synthesis of this compound [1]
-
Dissolve 6-bromo-4-chloroquinoline (0.204 g, 0.00084 mol) in tetrahydrofuran (THF, 10 mL).
-
Add a solution of HCl in ethanol dropwise and stir for 30 minutes at room temperature to form the hydrochloride salt, which is then isolated by distillation under reduced pressure.
-
Dissolve the obtained hydrochloride salt (0.100 g, 0.00036 mol) and sodium iodide (NaI, 1.638 g, 0.01 mol) in acetonitrile (40 mL).
-
Heat the mixture to reflux at 100°C for 32 hours.
-
Cool the reaction liquid and distill off the solvent to obtain the final product as a yellow powder.
Synthetic Workflow Visualization
The following diagram illustrates the primary synthetic pathway to this compound.
Caption: Synthetic pathway to this compound.
Conclusion
The synthesis of this compound via the Gould-Jacobs pathway is a robust and well-documented method. While the initial condensation and subsequent chlorination steps proceed with high yields, the thermal cyclization in diphenyl ether can result in a moderate yield and requires high temperatures. The final iodination step, a Finkelstein-type reaction, effectively converts the chloro-substituent to the desired iodo-group. Researchers should consider the trade-offs between yield, reaction conditions, and reagent availability when selecting a synthetic route. The optimization of the cyclization and iodination steps could further enhance the overall efficiency of this important synthetic sequence.
References
A Comparative Guide to the Biological Activity of 6-Bromo-4-iodoquinoline Derivatives and Other Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Halogenation of the quinoline ring is a key strategy employed to modulate the physicochemical properties and enhance the therapeutic potential of these derivatives. This guide provides a comparative analysis of the biological activities of 6-bromo-4-iodoquinoline derivatives against other halogenated quinolines, supported by experimental data from various studies.
Executive Summary
Halogenated quinolines, as a class, exhibit significant antimicrobial and anticancer properties. The nature and position of the halogen substituent play a crucial role in determining the potency and spectrum of their biological activity. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons. Generally, halogenation, particularly with bromine and iodine, tends to enhance the biological efficacy of quinoline derivatives. This is attributed to the influence of halogens on the lipophilicity and electronic distribution of the molecule, which in turn affects its binding affinity to biological targets.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various halogenated quinolines, including this compound derivatives and their analogs. It is important to note that these data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity of Halogenated Quinolines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-nitroquinolines | 6-Bromo-5-nitroquinoline | HT29 (Colon) | 24.1 | [1] |
| HeLa (Cervical) | 26.2 | [1] | ||
| C6 (Glioblastoma) | 50.0 | [1] | ||
| Dibromo-methoxy-hydroxyquinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 15.0 | [1] |
| HeLa (Cervical) | 26.4 | [1] | ||
| C6 (Glioblastoma) | 15.4 | [1] | ||
| Dibromo-quinazolinones | 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 (µg/mL) | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast) | 1.8 (µg/mL) | [2] | |
| Chloro-quinolinediones | 7-Chloro-6-(4-bromophenylamino)-5,8-quinolinedione | HCT-15 (Colon) | 4.2 | [3] |
| Bromo-quinolinediones | 7-Bromo-6-(4-bromophenylamino)-5,8-quinolinedione | HCT-15 (Colon) | 7.9 | [3] |
Table 2: Comparative Antimicrobial Activity of Halogenated Quinolines
| Compound Class | Specific Derivative | Test Organism | MIC (µM) | Reference |
| Halogenated Quinolines | HQ 2 (ClogP = 3.44) | MRSE 35984 | 0.59 | [4] |
| HQ 8 | MRSE 35984 | 0.10 | [5] | |
| HQ 10 | MRSE 35984 | 0.15 | [5] | |
| HQ 15 | VRE | 0.30 | [5] | |
| Iodo-quinolines | 4-hydroxy-3-iodo-quinol-2-one | MRSA-1 | 0.097 (µg/mL) | |
| Distinct MRSA strain | 0.049 (µg/mL) | |||
| Dibromo-quinazolinones | Derivative VIIa | E. coli | 1.56 (µg/mL) | [6] |
| L. monocytogenes | 1.56 (µg/mL) | [6] | ||
| Iodo-carboxy-quinolines | 2-phenyl-6-iodoquinoline-4-carboxylic acid | S. epidermidis | - | [7] |
| 2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid | S. epidermidis | - | [7] |
Note: Some values are reported in µg/mL and are not directly comparable to µM without knowing the molecular weight.
Key Biological Activities and Mechanisms of Action
Halogenated quinolines exert their biological effects through various mechanisms, primarily by inhibiting essential cellular processes in pathogens and cancer cells. Two prominent mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and Topoisomerase I.
EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer drug development.[9] Certain quinoline derivatives, particularly 4-anilinoquinazolines (structurally related to quinolines), are potent EGFR inhibitors.[10] They competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways that lead to cancer cell growth and survival.[9]
Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription.[11] It relieves torsional stress in DNA by creating transient single-strand breaks.[12] Certain anticancer drugs, known as Topoisomerase I poisons, stabilize the covalent complex between the enzyme and DNA, leading to DNA damage and ultimately cell death.[13] Some quinoline derivatives have been identified as non-camptothecin Topoisomerase I inhibitors, offering a different mechanism of action compared to established drugs and representing a promising avenue for overcoming drug resistance.[11]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of halogenated quinolines.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a standard technique for determining MIC values.[1]
Protocol:
-
Preparation of Compounds: Stock solutions of the halogenated quinoline derivatives are prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[1]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] This suspension is then diluted to the final inoculum density.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.[14] Growth control (broth and inoculum) and sterility control (broth only) wells are also included.[14]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.[1]
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[5]
-
Cell Treatment: The culture medium is replaced with fresh medium containing various concentrations of the halogenated quinoline derivatives. A control group with no compound is also included. The plate is then incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Conclusion
The available data indicates that this compound derivatives and other halogenated quinolines are a promising class of compounds with potent antimicrobial and anticancer activities. The presence of halogens, particularly bromine and iodine, often enhances these biological effects. However, the specific activity is highly dependent on the overall structure of the molecule, including the position and nature of the halogen substituents. Further research involving direct comparative studies under standardized conditions is necessary to fully elucidate the structure-activity relationships and to identify the most promising candidates for further drug development. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Navigating the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of 6-Bromo-4-iodoquinoline and Its Analogs
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. While the specific X-ray crystallographic data for 6-Bromo-4-iodoquinoline is not publicly available, this guide provides a comparative analysis of its potential crystallographic features against structurally related halo-substituted quinolines for which crystal structures have been determined. This comparison offers valuable insights into the expected solid-state behavior of this compound and outlines the experimental workflow for its definitive structural elucidation.
The quinoline scaffold is a privileged structure in medicinal chemistry, and halogenation is a common strategy to modulate the physicochemical and biological properties of drug candidates. The presence of both a bromine and an iodine atom in this compound suggests the potential for significant intermolecular interactions, such as halogen bonding, which can influence crystal packing and biological target engagement.
Comparative Crystallographic Data of Halo-Quinolines
To infer the potential crystallographic parameters of this compound, a comparison with structurally similar compounds is presented below. These analogs provide a baseline for understanding how different halogen substitutions and other functional groups influence the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one | C₁₇H₁₅IN₂O | Monoclinic | C2 | a = 23.6958(12) Å, b = 5.5334(2) Å, c = 15.9712(9) Å, β = 132.329(3)° | [1][2] |
| 7-bromo-8-hydroxyquinoline | C₉H₆BrNO | Orthorhombic | Pbca | a = 7.9551(12) Å, b = 17.981(3) Å, c = 15.125(2) Å | [3] |
| 6,8-dibromoquinoline | C₉H₅Br₂N | Monoclinic | P2₁/c | a = 8.411(2) Å, b = 13.987(3) Å, c = 7.910(2) Å, β = 115.93(3)° | [4] |
| Tetrakis(μ-2-phenylquinoline-4-carboxylato)bis(methanol)dicopper(II) | C₆₈H₄₈Cu₂N₄O₁₀ | Triclinic | P-1 | a = 8.9671(6) Å, b = 10.5859(7) Å, c = 14.7767(10) Å, α = 89.800(1)°, β = 87.348(1)°, γ = 77.300(1)° | [5] |
| 5-chloro-7-bromo-8-hydroxyquinoline Copper Complex | [Cu(C₉H₄BrClNO)₂] | - | - | - | [6] |
Experimental Protocol for Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of this compound would follow a standardized experimental protocol.
1. Crystallization: High-quality single crystals of this compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures should be screened to find optimal conditions.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The diffractometer collects a series of diffraction images at various crystal orientations.
3. Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.
4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. In the refinement process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Structure Validation: The final refined crystal structure is validated using crystallographic software to check for geometric consistency, potential errors, and to ensure that the model is chemically reasonable. The final structure is typically reported in a standard format, such as a Crystallographic Information File (CIF).
Visualizing the Crystallographic Workflow
The logical flow of an X-ray crystallographic analysis, from sample preparation to final structure validation and comparison, is a critical process for researchers.
Figure 1. Workflow for the X-ray crystallographic analysis of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrakis(μ-2-phenylquinoline-4-carboxylato-κ2 O:O′)bis[(methanol-κO)copper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and Mass Spectrometry for Purity Assessment of 6-Bromo-4-iodoquinoline
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step. 6-Bromo-4-iodoquinoline is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the purity assessment of this compound, complete with experimental protocols and comparative data.
Introduction to Purity Assessment of this compound
The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, intermediates, and by-products from side reactions.[1] Therefore, robust analytical methods are required to separate, identify, and quantify these impurities. HPLC with UV detection is a widely used technique for purity assessment due to its high resolution and sensitivity for non-volatile compounds.[2] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the definitive identification of impurities based on their mass-to-charge ratio.[3]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally stable compounds.[4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]
Experimental Protocol: HPLC-UV Method
This protocol is designed for the quantitative purity assessment of this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[5]
-
-
Sample Preparation:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing highly sensitive and specific analysis.[3] This technique is invaluable for the identification of unknown impurities and for trace-level analysis.[7]
Experimental Protocol: LC-MS Method
This protocol is intended for the identification and quantification of this compound and its impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.[5]
-
Chromatographic Conditions: The same chromatographic conditions as the HPLC-UV method can be used.[5]
-
Mass Spectrometer Settings:
-
Sample Preparation: The same sample preparation procedure as for the HPLC-UV method can be followed. For trace analysis, less dilution may be necessary.
Comparative Data
The following table summarizes the expected performance of HPLC-UV and LC-MS for the purity assessment of a hypothetical batch of this compound.
| Parameter | HPLC-UV | LC-MS | Key Advantages |
| Purity of Main Peak | 98.5% (by area) | 98.7% (by area) | Both methods provide good quantification of the main component. |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | LC-MS offers significantly higher sensitivity, crucial for trace impurities.[7] |
| Identified Impurities | Unreacted Starting Material (retention time match with standard) | Unreacted Starting Material (retention time and mass match), Dimer by-product (mass match) | LC-MS provides definitive identification of impurities without the need for reference standards.[7] |
| Unidentified Impurities | Two minor peaks of unknown identity | One minor peak with a determined mass, allowing for structural elucidation | LC-MS can provide the molecular weight of unknown impurities, aiding in their identification.[8] |
| Cost & Complexity | Lower initial and operational cost, simpler to operate.[7] | Higher initial and operational cost, more complex instrumentation and data analysis.[7] | HPLC-UV is more cost-effective for routine quality control.[7] |
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the purity assessment of this compound. HPLC-UV is a robust and cost-effective method for routine purity checks and quantification of the main component and known impurities.[7] However, for comprehensive impurity profiling, identification of unknown impurities, and trace-level analysis, LC-MS is the superior method due to its enhanced sensitivity and specificity.[3] A combination of both techniques often provides the most complete picture of a sample's purity.
References
A Comparative Guide to 6-Bromo-4-iodoquinoline and Other Quinoline Synthons for Pharmaceutical Research
Introduction to Quinoline Scaffolds in Drug Discovery
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating antiseptic, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for functionalization at multiple positions, making it an attractive starting point for the design and synthesis of novel therapeutic agents.[3] Prominent drugs such as chloroquine (antimalarial) and GSK2126458 (omipalisib, an anticancer agent) feature this core structure, highlighting its significance in modern drug development.[2][4][5]
This guide provides an objective comparison of 6-Bromo-4-iodoquinoline with its common precursor, 6-Bromo-4-chloroquinoline, as key intermediates or "synthons" for building complex, biologically active molecules. The focus is on their synthetic accessibility and relative performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.
The Premier Intermediate: this compound
This compound is a highly valuable intermediate, particularly recognized for its role in the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR kinases targeted for cancer therapy.[4][5][6] Its structure features two distinct halogen atoms, offering orthogonal reactivity. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-bromine bond at the C6 position in palladium-catalyzed reactions. This differential reactivity is crucial for synthetic chemists, enabling sequential and site-selective modifications of the quinoline core.
The primary advantage of the 4-iodo group is its high reactivity, which stems from the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds.[1] This allows cross-coupling reactions, such as the Suzuki-Miyaura coupling, to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times, which can lead to higher yields and better functional group tolerance.[1]
Alternative Synthon: 6-Bromo-4-chloroquinoline
6-Bromo-4-chloroquinoline serves as the direct precursor to its iodo counterpart and is, therefore, a key quinoline synthon in its own right.[5] While the C4-Cl bond is less reactive than a C4-I bond in standard palladium-catalyzed cross-coupling reactions, this synthon offers advantages in terms of cost-effectiveness and stability.[7][8]
The reduced reactivity of the C4-Cl bond necessitates more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems) to achieve comparable yields to the iodo derivative.[7] However, the difference in reactivity between the C6-Br and C4-Cl bonds is still pronounced enough to allow for selective coupling at the C6 position, making it a viable building block for many applications.[7]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The choice of halide on the quinoline synthon has a profound impact on the efficiency of this transformation. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl.[1]
This reactivity trend means that this compound will typically outperform 6-Bromo-4-chloroquinoline for coupling reactions at the C4 position. A study comparing 7-chloro-4-iodoquinoline with 4,7-dichloroquinoline in a Suzuki reaction found that the iodo-substituted compound reacted with much higher regioselectivity to give the desired product in 98% yield, compared to 78% for the chloro-substituted analogue.[9] This principle extends directly to the 6-bromo substituted synthons discussed here.
Below is a summary of the comparative performance and properties of these two key intermediates.
| Feature | This compound | 6-Bromo-4-chloroquinoline |
| Relative Reactivity (C4) | Excellent | Moderate |
| Typical Reaction Temp. | Room Temperature to 80 °C[1] | 80-110 °C[7] |
| Typical Reaction Time | 2-12 hours[1] | 4-24 hours[1][7] |
| Catalyst Loading | Effective at lower loadings (0.5-2 mol%)[1] | Typically higher loadings (1-5 mol%)[1] |
| Selectivity | High for C4 coupling over C6 | Lower for C4 coupling; selective C6 coupling is feasible[7] |
| Advantages | Milder conditions, shorter times, higher yields[1] | More cost-effective, stable precursor |
| Disadvantages | Higher cost, potentially less stable | Requires more forcing conditions, potentially lower yields[8] |
Synthetic Pathways and Experimental Protocols
The synthesis of these quinoline synthons typically begins with 4-bromoaniline and proceeds through a cyclization to form 6-bromoquinolin-4-ol. This common intermediate is then converted to the chloro- and subsequently the iodo-derivative.
Experimental Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline (7)
This protocol is adapted from the procedure described by Wang et al.[5]
-
To 6-bromoquinolin-4-ol (2.023 g, 0.009 mol), add POCl₃ (25 mL) dropwise in a round-bottom flask.
-
Add two drops of DMF to the mixture.
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the reaction to reflux at 110 °C for 3 hours.
-
After cooling, distill off the excess POCl₃ under reduced pressure.
-
Slowly pour the remaining oil into ice water and stir for 30 minutes.
-
Adjust the pH of the solution to 5-6 using a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the yellowish product. Yield: 81% .[5][6]
Experimental Protocol 2: Synthesis of this compound (1)
This protocol follows the halogen exchange reaction from 6-bromo-4-chloroquinoline.[5]
-
Dissolve 6-bromo-4-chloroquinoline (0.204 g, 0.00084 mol) in THF (10 mL).
-
Add a solution of HCl in ethanol dropwise and stir for 30 minutes at room temperature to form the hydrochloride salt.
-
Remove the solvent under reduced pressure to obtain the gray hydrochloride intermediate.
-
Dissolve the hydrochloride (0.100 g, 0.00036 mol) and NaI (1.638 g, 0.01 mol) in acetonitrile (40 mL).
-
Heat the mixture to reflux at 100 °C for 32 hours.
-
Cool the reaction liquid and remove the solvent by distillation to obtain the final product as a yellow powder.
Experimental Protocol 3: General Suzuki-Miyaura Coupling
This generalized protocol illustrates the advantageous use of an iodo-intermediate in a key C-C bond-forming reaction.
-
In a reaction vessel, combine the 6-bromo-4-haloquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).[2][10]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture with vigorous stirring. For an iodo-substrate, temperatures of 80-90 °C for 2-12 hours are often sufficient.[1] For a chloro-substrate, temperatures may need to be higher (e.g., 100 °C) and times longer.
-
Monitor the reaction by TLC or LC-MS.[10]
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7][10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][10]
Conclusion
For researchers, scientists, and drug development professionals, the choice of a synthetic intermediate is a critical decision that impacts project timelines and overall efficiency. This compound stands out as a superior synthon for palladium-catalyzed cross-coupling reactions at the C4 position due to its high reactivity, which allows for milder conditions and often leads to higher yields.[1] While its precursor, 6-Bromo-4-chloroquinoline , is a more economical and stable alternative, it typically requires more forcing conditions for similar transformations.[7][8] The selection between these synthons will depend on the specific synthetic strategy, cost considerations, and the chemical sensitivity of the substrates involved. The provided data and protocols offer a foundational guide for making an informed choice in the synthesis of novel quinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In Vitro Kinase Assay of 4,6-Disubstituted Quinoline Derivatives as RIPK2 Inhibitors
A comparative guide for researchers, scientists, and drug development professionals on the kinase inhibitory potential of compounds derived from a 6-bromoquinoline scaffold, focusing on Receptor-Interacting Protein Kinase 2 (RIPK2).
This guide provides an objective comparison of the in vitro performance of a series of 4-aminoquinoline derivatives, synthesized from a 6-bromo-4-chloroquinoline precursor, a close analog and common alternative to 6-Bromo-4-iodoquinoline in synthetic chemistry. The data presented here is based on a study by Fan et al. (2022), which details the design, synthesis, and evaluation of these compounds as potent and selective inhibitors of RIPK2, a key mediator in inflammatory signaling pathways.[1][2][3]
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of the synthesized compounds was evaluated against RIPK2 kinase. The half-maximal inhibitory concentration (IC50) values demonstrate the structure-activity relationship (SAR), particularly concerning substitutions at the C4-amino and C6-bromo positions of the quinoline core. The synthesis of these compounds began with the reaction of 6-bromo-4-chloroquinoline with various amines to form an intermediate, followed by a Suzuki coupling reaction to introduce different aromatic groups at the 6-position.[3][4]
Below is a summary of the in vitro inhibitory activities of selected 4-aminoquinoline derivatives against RIPK2.[3]
| Compound ID | C4-Anilino Substitution | C6-Aryl Substitution | RIPK2 IC50 (nM) |
| 1 | Unsubstituted Phenyl | Bromo | >10,000 |
| 10 | Benzo[d]thiazol-5-amine | Bromo | 12.2 ± 2.5 |
| 14 | Benzo[d]thiazol-5-amine | 4-Pyridinyl | 5.1 ± 1.6 |
| 15 | Benzo[d]thiazol-5-amine | 3-Pyridinyl | 1.5 ± 0.4 |
| 16 | Benzo[d]thiazol-5-amine | 2-Pyridinyl | 6.0 ± 1.8 |
| 17 | Benzo[d]thiazol-5-amine | 5-Pyrimidinyl | 11.0 ± 2.9 |
| 18 | Benzo[d]thiazol-5-amine | Phenyl | 18.3 ± 4.1 |
| Ponatinib | (Positive Control) | 8.2 ± 2.9 |
Table 1: In Vitro RIPK2 Kinase Inhibitory Activity of Selected 4-Aminoquinoline Derivatives. The IC50 values represent the mean ± standard deviation from two independent experiments. Data sourced from Fan et al. (2022).[3]
The data indicates that a benzo[d]thiazol-5-amine substitution at the C4 position is critical for potent RIPK2 inhibition (compare compound 1 vs. 10 ). Furthermore, replacing the bromine atom at the C6 position with various aromatic rings, particularly pyridinyl groups, significantly enhances the inhibitory activity (compounds 14-16 ).[3] Compound 14 was identified as a lead candidate, exhibiting a potent IC50 of 5.1 ± 1.6 nM and high selectivity for RIPK2 when tested against a panel of 70 other kinases.[3]
Experimental Protocols
A detailed methodology for the in vitro kinase inhibition assay is provided below, based on standard luminescence-based and fluorescence polarization-based ADP detection assays.[5][6][7]
In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is directly proportional to the kinase activity, and its reduction in the presence of a test compound indicates inhibition.[5][6]
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (4-aminoquinoline derivatives)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)[5][6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells of a 384-well plate.[6]
-
Add 2 µL of RIPK2 enzyme solution in kinase buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP master mix in kinase buffer.
-
Add 2 µL of this master mix to each well to start the reaction.[6]
-
The final reaction volume is 5 µL.
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[5][6]
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.[6]
-
Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.[6]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: Workflow for the in vitro RIPK2 kinase assay.
Caption: Inhibition of the NOD2-RIPK2 signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
A Head-to-Head Comparison of Suzuki Coupling Efficiency: 6-Iodoquinoline vs. 6-Bromoquinoline
For researchers and professionals in drug discovery and development, the efficient synthesis of complex molecules is a cornerstone of progress. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the choice of substrates is critical to the outcome. This guide provides an objective comparison of the Suzuki coupling efficiency of 6-iodoquinoline and 6-bromoquinoline, supported by established chemical principles and representative experimental data.
The fundamental difference in reactivity between these two substrates lies in the carbon-halogen bond dissociation energy. The generally accepted reactivity trend for haloarenes in palladium-catalyzed Suzuki couplings is I > Br > Cl > F.[1] This trend indicates that the carbon-iodine bond in 6-iodoquinoline is weaker and therefore more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle compared to the carbon-bromine bond in 6-bromoquinoline.[1][2] This enhanced reactivity is expected to result in milder reaction conditions, shorter reaction times, and potentially higher yields for 6-iodoquinoline.[1]
Performance Comparison
The following table summarizes the expected and reported performance characteristics of 6-iodoquinoline and 6-bromoquinoline in Suzuki coupling reactions. While direct side-by-side comparisons under identical conditions are not always available in the literature, this data is extrapolated from known reactivity trends and results from analogous substrates.[1]
| Feature | 6-Bromoquinoline | 6-Iodoquinoline |
| Relative Reactivity | Good | Excellent[1] |
| Typical Reaction Temp. | 80-110 °C[1] | Room Temperature to 80 °C[1] |
| Typical Reaction Time | 4-24 hours[1][3] | 2-12 hours[1] |
| Catalyst Loading | Typically 1-5 mol%[1] | Often effective at lower loadings (0.5-2 mol%)[1] |
| Reported Yields | Good to Excellent (e.g., ~70-95% for analogous substrates)[3] | Excellent (e.g., >90% for analogous substrates)[1] |
Illustrative Experimental Data
The table below presents representative yields for Suzuki coupling reactions involving bromoquinolines and projects the expected outcomes for iodoquinolines under similar conditions, highlighting the versatility of the reaction.
| Entry | Haloquinoline | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1 | 6-Bromoisoquinoline-1-carbonitrile | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C, 2-24h | 70[3] |
| 2 | 6-Bromoisoquinoline-1-carbonitrile | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C, 2-24h | 71[3] |
| 3 | 3-Bromoquinoline | Phenylboronic acid | Pd(OAc)₂, XPhos, K₃PO₄ | Dioxane, 110 °C, 1h | ~70[4] |
| 4 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂, Amberlite IRA-400(OH) | H₂O/EtOH, 60 °C, 1-2h | Not specified[5] |
| 5 | 6-Iodoquinoline (Projected) | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane, 50 °C, 4h | >90 (Projected)[1] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of 6-bromoquinoline and a projected, optimized protocol for the more reactive 6-iodoquinoline.
Protocol 1: Suzuki Coupling of 6-Bromoquinoline
This procedure is adapted from standard methods for substituted bromoquinolines.[1][4][6]
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.[1]
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the toluene and ethanol, followed by the aqueous sodium carbonate solution.[1]
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.[1][4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Filter the mixture, concentrate the organic layer under reduced pressure, and purify the crude product by column chromatography.[3]
Protocol 2: Suzuki Coupling of 6-Iodoquinoline
This projected protocol utilizes milder conditions suitable for the more reactive aryl iodide, based on modern catalyst systems.[1]
Materials:
-
6-Iodoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine 6-iodoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Evacuate and backfill the vial with argon three times to establish an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.[1]
-
Stir the reaction mixture at a lower temperature, for example, 50 °C, for 4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter it through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer and purify the product by column chromatography.[1]
Visualized Reaction and Workflow
To further clarify the process, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-4-iodoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 6-Bromo-4-iodoquinoline, a halogenated quinoline derivative, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of any dust or vapors.
In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material such as sand, vermiculite, or a universal absorbent pad. The absorbed material must then be collected into a suitable, sealed container for hazardous waste disposal. Do not use combustible materials, such as paper towels, to clean up spills.
Waste Classification and Segregation
This compound is classified as a halogenated organic compound . As such, it is imperative that it is segregated from other chemical waste streams to prevent potentially hazardous reactions and to ensure proper disposal.
Key Segregation Principles:
-
Do not mix with non-halogenated organic solvents.
-
Do not dispose of down the drain.
-
Do not mix with acidic or basic waste streams unless part of a specific neutralization protocol.
The following table provides a summary of waste segregation for laboratories handling this and similar compounds.
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound , Chloroform, Dichloromethane | Designated, clearly labeled, and sealed container for halogenated organic waste. |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, clearly labeled, and sealed container for non-halogenated organic waste. |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically utilize high-temperature incineration.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste," and should list "this compound" as a component.
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials. The storage area should have secondary containment to mitigate any potential leaks.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation. This documentation is crucial for the waste disposal contractor.
-
Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents.
Hazard Information for Structurally Similar Compounds
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[1] |
Note: This data is for a structurally similar compound and should be used for guidance only. Always consult the specific Safety Data Sheet (SDS) for the compound in use.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and responsible environmental stewardship. Always refer to your institution's specific waste management protocols and local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
